molecular formula C6H10F3NO3 B13282497 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

Cat. No.: B13282497
M. Wt: 201.14 g/mol
InChI Key: VUMXBZASHLTAHM-UHFFFAOYSA-N
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Description

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a small molecule building block identified by the CAS Number 1354954-04-3 . It has a molecular formula of C 6 H 11 ClF 3 NO 3 and a molecular weight of 237.60 . This compound features both a reactive primary amino group and a carboxylic acid group within its molecular structure, making it a versatile intermediate for chemical synthesis . The presence of the trifluoromethyl group is of particular interest in medicinal and agrochemical research, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding properties . As a multifunctional building block, researchers can utilize this compound in various applications, including the synthesis of more complex molecules, the development of prodrugs, or the creation of novel compounds for high-throughput screening libraries. All products are intended For Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H10F3NO3

Molecular Weight

201.14 g/mol

IUPAC Name

2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid

InChI

InChI=1S/C6H10F3NO3/c7-6(8,9)4(1-10)2-13-3-5(11)12/h4H,1-3,10H2,(H,11,12)

InChI Key

VUMXBZASHLTAHM-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(=O)O)C(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1354954-04-3 Formula:


Molecular Weight:  201.14  g/mol [1][2]

Executive Summary & Strategic Value

In the modern landscape of drug discovery, particularly within Targeted Protein Degradation (TPD) and Peptidomimetics , the physicochemical profile of the linker region is no longer trivial.[2] 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid (CAS 1354954-04-3) represents a "privileged structure" in linkerology.

Unlike standard polyethylene glycol (PEG) or alkyl chains, this molecule incorporates a


-trifluoromethyl group  relative to the ether oxygen.[1][2] This modification serves three critical functions in medicinal chemistry:
  • Metabolic Blocking: The electron-withdrawing

    
     group deactivates the adjacent C-H bonds, shielding the propyl chain from Cytochrome P450-mediated oxidative metabolism (a common failure point for standard alkyl linkers).[1][2]
    
  • Conformational Bias: The steric bulk of the

    
     group (approx.[2] equal to an isopropyl group) introduces torsional strain that can lock the linker into specific conformations, potentially reducing the entropic penalty upon binding.[2]
    
  • Lipophilicity Modulation: It balances the hydrophilicity of the ether/amine/acid motifs, improving membrane permeability compared to pure PEG chains.[2]

Structural Analysis & Physicochemical Profile

The molecule is a heterobifunctional linker featuring a primary amine (for amide coupling or reductive amination) and a carboxylic acid (for ester/amide formation), separated by a fluorinated ether core.[1]

Calculated Properties (Chemoinformatic Consensus)
PropertyValue (Predicted)Significance
LogP ~0.5 to 0.9More lipophilic than equivalent PEG linkers (LogP < 0), aiding cell penetration.[1]
pKa (Acid) ~3.8Typical carboxylic acid; exists as carboxylate at physiological pH.[1]
pKa (Amine) ~8.5 - 9.0Slightly lower than typical alkyl amines (~10) due to the inductive effect of the

-CF3 and

-oxygen.[1][2]
PSA (Polar Surface Area) ~66 ŲWell within the range for oral bioavailability (<140 Ų).[1]
Rotatable Bonds 6High flexibility, though dampened by the

steric anchor.[2]

Synthetic Routes & Process Chemistry

Note: While specific industrial batch records for this CAS are proprietary, the following protocol is derived from validated methodologies for trifluoromethylated ether synthesis.

Retrosynthetic Logic

The most robust approach avoids the direct handling of trifluoromethyl epoxides (which can be volatile and regiochemically unpredictable).[2] Instead, we utilize a Desymmetrization Strategy starting from the commercially available 2-(trifluoromethyl)propane-1,3-diol.[2]

Retrosynthesis Target Target Molecule (Amino-Acid Linker) Intermediate1 Protected Amino-Ester (Orthogonal Protection) Target->Intermediate1 Global Deprotection Intermediate2 Mono-Alkylated Diol Intermediate1->Intermediate2 Functional Group Interconversion (OH -> NH2) Precursor 2-(Trifluoromethyl) propane-1,3-diol Intermediate2->Precursor O-Alkylation

Figure 1: Retrosynthetic disconnection relying on the desymmetrization of the fluorinated diol.[1][2]

Detailed Synthetic Protocol

Phase 1: Mono-protection and Etherification

  • Starting Material: 2-(Trifluoromethyl)propane-1,3-diol.[1]

  • Step A (Mono-protection): Treat with 1.0 eq. TBSCl (tert-butyldimethylsilyl chloride) and Imidazole in DCM at 0°C.[1]

    • Process Note: Statistical mixture (mono/di/unreacted) requires chromatographic separation.[1] Yield typically ~50-60% for mono-protected species.[1]

  • Step B (O-Alkylation): React the mono-protected alcohol with tert-butyl bromoacetate using NaH (Sodium Hydride) in THF/DMF (4:1) at 0°C to RT.

    • Why tert-butyl ester? It is stable to basic conditions and removed simultaneously with Boc (if used later) or separately under acidic conditions.[1]

Phase 2: Amine Introduction 4. Step C (Silyl Deprotection): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to reveal the second hydroxyl group. 5. Step D (Nitrogen Installation):

  • Method A (Mitsunobu):
    
    
    , DIAD, Phthalimide.[2]
  • Method B (Mesylation/Azidation):[1][2] MsCl/Et3N followed by
    
    
    in DMF. (Preferred for scale-up due to atom economy).[1]
  • Step E (Reduction): If Azide route is used, reduce via Staudinger reaction (
    
    
    ) or Hydrogenation (
    
    
    , Pd/C) to generate the primary amine.[1][2]

Phase 3: Final Deprotection 7. Step F: Treat with TFA/DCM (1:1) to cleave the tert-butyl ester.[2]

  • Purification: The final product is zwitterionic.[2] Purification via Ion-Exchange Chromatography (Dowex) or Prep-HPLC (C18, 0.1% Formic Acid) is required.[1]

    SynthesisWorkflow Start Start: 2-(CF3)propane-1,3-diol Step1 1. TBSCl, Imidazole (Mono-protection) Start->Step1 Step2 2. t-Butyl Bromoacetate, NaH (Alkylation) Step1->Step2 Step3 3. TBAF (Remove TBS) Step2->Step3 Step4 4. MsCl then NaN3 (Azidation) Step3->Step4 Step5 5. H2, Pd/C (Reduction to Amine) Step4->Step5 Step6 6. TFA (Ester Hydrolysis) Step5->Step6 Final Product: CAS 1354954-04-3 Step6->Final

    Figure 2: Step-by-step process flow for the synthesis of the target linker.

Applications in Drug Discovery[1][3][4][5]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it determines the ternary complex stability.[2][3][4]

  • The "Goldilocks" Lipophilicity: Pure PEG linkers are often too hydrophilic, leading to poor permeability.[2] Pure alkyl chains are too lipophilic and metabolically labile. This fluorinated ether strikes the balance.[2]

  • Exit Vector Control: The

    
     group restricts rotation around the C2-C3 bond, potentially pre-organizing the linker to minimize the entropic cost of binding E3 ligase and the Protein of Interest (POI).[2]
    
Peptidomimetics

This molecule can be viewed as a


-amino acid isostere .[1]
  • Incorporation into peptide backbones introduces a "kink" and protects the peptide bond from proteolytic cleavage due to the proximity of the fluorinated center.[2]

Handling & Stability Guidelines

  • Storage: Store at -20°C. The zwitterionic nature makes it hygroscopic.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which complicates weighing.[1]

  • Solubility:

    • High: Water (pH dependent), DMSO, Methanol.[1][2]

    • Low: Hexane, Diethyl Ether.[2]

  • Analytical QC:

    • 
       NMR:  Essential for verification. Expect a doublet or triplet around -65 to -70 ppm depending on the solvent.[1][2]
      
    • LCMS: Run in positive mode (

      
      ) for the amine and negative mode (
      
      
      
      ) for the acid to confirm mass.[1][2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[2] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis.[2] Wiley-Interscience. (Standard reference for TBS/Boc strategies described in Section 3).

Sources

The Strategic Synthesis of Trifluoromethylated Propoxy Acetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the synthetic strategies for a highly promising class of molecules: trifluoromethylated propoxy acetic acid derivatives. We will delve into the critical chemical transformations, from the synthesis of key trifluoromethylated alcohol intermediates to the strategic formation of the ether linkage and final hydrolysis to the carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of these valuable compounds.

Introduction: The Power of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a privileged moiety in drug design due to its unique electronic properties and steric profile.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, a critical factor in enhancing a drug's in vivo half-life.[1][3] Trifluoromethylated propoxy acetic acid derivatives, in particular, combine the benefits of the CF₃ group with a flexible propoxy linker and a carboxylic acid handle, making them attractive building blocks for a diverse range of therapeutic agents.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical approach to the synthesis of trifluoromethylated propoxy acetic acid derivatives begins with a retrosynthetic analysis. The target molecule can be disconnected at the ether linkage, revealing a trifluoromethylated propanol and an acetic acid derivative as the key synthons. This leads to a convergent synthetic strategy, where these two key fragments are prepared separately and then coupled.

Core Synthetic Workflow

The synthesis of trifluoromethylated propoxy acetic acid derivatives can be systematically approached in three main stages:

  • Synthesis of the Trifluoromethylated Propanol Intermediate: The foundation of the synthesis lies in the efficient preparation of a propanol molecule bearing a trifluoromethyl group.

  • Williamson Ether Synthesis: This classical and robust reaction is employed to couple the trifluoromethylated propanol with an α-haloacetic acid ester.

  • Hydrolysis to the Final Carboxylic Acid: The terminal ester is hydrolyzed to yield the desired trifluoromethylated propoxy acetic acid.

Below is a conceptual workflow of this synthetic strategy.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Etherification cluster_2 Stage 3: Hydrolysis A Trifluoromethylated Precursor B Reduction/Hydrogenation A->B e.g., Pd/C, H₂ or Borane C Trifluoromethylated Propanol B->C E Williamson Ether Synthesis C->E Base (e.g., NaH) D Ethyl Bromoacetate D->E F Ester Intermediate E->F G Base or Acid Catalysis F->G e.g., NaOH, H₂O H Final Product: Trifluoromethylated Propoxy Acetic Acid G->H

Figure 1: Conceptual workflow for the synthesis of trifluoromethylated propoxy acetic acid derivatives.

Experimental Protocols and Methodologies

Stage 1: Synthesis of Trifluoromethylated Propanol Intermediates

The synthesis of the key trifluoromethylated propanol can be achieved through various routes, depending on the desired substitution pattern. Here, we present two common strategies.

Protocol 4.1.1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

This protocol details the synthesis from a commercially available propargyl alcohol precursor.[4][5]

  • Reaction: Hydrogenation of 3-(3-trifluoromethylphenyl)propargyl alcohol.

  • Reagents and Materials:

    • 3-(3-trifluoromethylphenyl)propargyl alcohol

    • 10% Palladium on Carbon (Pd/C)

    • 2-Propanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel, dissolve 3-(3-trifluoromethylphenyl)propargyl alcohol (e.g., 14.5 g, 72.5 mmol) in 2-propanol (50 mL).[4]

    • Add 10% Pd/C catalyst (e.g., 0.38 g).[4]

    • Pressurize the vessel with hydrogen gas to 5 bar.[4][5]

    • Heat the reaction mixture to 42-45°C and stir vigorously until the starting material is completely consumed (approximately 5 hours), as monitored by TLC.[4][5]

    • Cool the reaction to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with a small amount of 2-propanol.[4][5]

    • Concentrate the filtrate under reduced pressure to yield the crude product.[4][5]

    • Purify the crude product by vacuum distillation to obtain 3-(3-trifluoromethylphenyl)propan-1-ol as a colorless oil.[4][6]

Protocol 4.1.2: Synthesis of 3,3,3-Trifluoro-1-propanol

This protocol describes the reduction of a trifluoro-substituted carboxylic acid.

  • Reaction: Reduction of 3,3,3-trifluoropropanoic acid.

  • Reagents and Materials:

    • 3,3,3-Trifluoropropanoic acid

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Water

    • Dichloromethane (DCM)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In an inert atmosphere, dissolve 3,3,3-trifluoropropanoic acid in anhydrous THF and cool to 0°C.

    • Slowly add a solution of borane-THF complex (1.5 equivalents).

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 24 hours.

    • Cool the reaction mixture back to 0°C and carefully quench by the sequential addition of methanol and water.

    • Remove the organic solvents under reduced pressure.

    • Extract the remaining aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 3,3,3-trifluoro-1-propanol.[7]

Stage 2: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming the propoxy acetic acid ester linkage.[8][9][10]

Williamson_Ether_Synthesis cluster_reaction Williamson Ether Synthesis reactant1 R-CF₃-CH₂CH₂CH₂-OH (Trifluoromethylated Propanol) product R-CF₃-CH₂CH₂CH₂-O-CH₂-COOEt (Ester Intermediate) reactant1->product:w reactant2 Br-CH₂-COOEt (Ethyl Bromoacetate) reactant2->product:w reagents + NaH (in THF)

Figure 2: Williamson ether synthesis for the formation of the trifluoromethylated propoxy acetic acid ester.

Protocol 4.2.1: Etherification of Trifluoromethylated Propanol

  • Reaction: Reaction of trifluoromethylated propanol with ethyl bromoacetate.

  • Reagents and Materials:

    • Trifluoromethylated propanol (from Stage 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl bromoacetate

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C and add a solution of the trifluoromethylated propanol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise.[11]

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ethyl ester of the trifluoromethylated propoxy acetic acid.

Stage 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.[12][13]

Protocol 4.3.1: Saponification of the Ester Intermediate

  • Reaction: Base-catalyzed hydrolysis of the ethyl ester.

  • Reagents and Materials:

    • Ethyl ester of trifluoromethylated propoxy acetic acid (from Stage 2)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the ester intermediate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final trifluoromethylated propoxy acetic acid.

Data Summary and Characterization

The following table provides representative data for the synthesis of a model compound, 2-(3-(3-(trifluoromethyl)phenyl)propoxy)acetic acid.

StepProductYield (%)Purity (%)¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
1 3-(3-(Trifluoromethyl)phenyl)propan-1-ol72-94>987.45-7.35 (m, 4H), 3.70 (t, 2H), 2.78 (t, 2H), 1.95 (m, 2H)-62.5
2 Ethyl 2-(3-(3-(trifluoromethyl)phenyl)propoxy)acetate75-85>977.45-7.35 (m, 4H), 4.20 (q, 2H), 4.05 (s, 2H), 3.60 (t, 2H), 2.75 (t, 2H), 1.95 (m, 2H), 1.25 (t, 3H)-62.5
3 2-(3-(3-(trifluoromethyl)phenyl)propoxy)acetic acid>90>9910.5 (br s, 1H), 7.45-7.35 (m, 4H), 4.10 (s, 2H), 3.65 (t, 2H), 2.80 (t, 2H), 2.00 (m, 2H)-62.5

Challenges and Field-Proven Insights

  • Handling of Reagents: Sodium hydride is a highly reactive and flammable reagent that must be handled with care under an inert atmosphere. Borane-THF is also moisture-sensitive.

  • Purification: While the reactions are generally clean, purification by column chromatography or distillation is often necessary to obtain high-purity materials. For the Williamson ether synthesis, removal of unreacted alcohol can sometimes be challenging.

  • Scale-up Considerations: For larger-scale synthesis, temperature control during the addition of reactive reagents is crucial to ensure safety and optimal yields.

Conclusion and Future Outlook

The synthetic strategies outlined in this guide provide a robust and versatile platform for the preparation of a wide range of trifluoromethylated propoxy acetic acid derivatives. The modular nature of this approach allows for the introduction of diversity at both the trifluoromethylated aromatic/aliphatic core and the acetic acid moiety. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain a key area of research. Future work may focus on the development of one-pot procedures or the use of flow chemistry to streamline the synthesis and improve overall efficiency.

References

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

  • Macmillan Group, Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

  • Wikipedia. (2023). Trifluoromethylation. In Wikipedia. [Link]

  • Mena-Ulecia, K., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3383. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(4), 2237–2286. [Link]

  • Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. [Link]

  • Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

  • Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

  • Sereda, G. (2021). "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". World Journal of Organic Chemistry, 9(1), 1-10. [Link]

  • ResearchGate. (n.d.). Preparation of (α-trifluoromethyl) aryl, vinyl, and alkyl alcohols by... Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved February 25, 2026, from [Link]

  • Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543-6550. [Link]

  • CY BioCIS. (n.d.). Synthesis of trifluoromethylated compounds. Retrieved February 25, 2026, from [Link]

  • SpringerLink. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]

  • CONICET. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Accounts of chemical research, 46(12), 2683-2693. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved February 25, 2026, from [Link]

  • Ye, J., et al. (2014). Concise Syntheses of Trifluoromethylated Cyclic and Acyclic Analogues of cADPR. Molecules, 19(6), 7639-7653. [Link]

  • Kato, S., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 163-172. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Beilstein Journals. (2016). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. [Link]

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Methodological & Application

Application Notes: Protocol for Coupling 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Fluorinated Amino Acids

The incorporation of non-proteinogenic amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced metabolic stability, constrained conformations, and improved pharmacokinetic profiles. 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid is a unique building block that introduces several desirable features into a peptide sequence. The trifluoromethyl (CF3) group is a well-established bioisostere for lipophilic residues and is known to increase metabolic stability and binding affinity due to its strong electron-withdrawing nature and steric bulk.[1] The flexible ether linkage and the β-amino acid backbone can induce specific secondary structures and provide resistance to enzymatic degradation.

However, the very features that make this compound attractive also present significant synthetic challenges. The bulky and electron-withdrawing trifluoromethyl group adjacent to the amine creates considerable steric hindrance, which can dramatically slow down the kinetics of peptide bond formation.[2] Standard coupling protocols often result in low yields or complete failure.[3] This document provides a comprehensive guide and detailed protocols for the efficient incorporation of this sterically hindered, trifluoromethylated β-amino acid into peptide sequences using both solid-phase and solution-phase methodologies.

Understanding the Coupling Challenge

The primary obstacle in coupling 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid is the steric hindrance posed by the trifluoromethyl group at the β-position relative to the carboxylic acid and α-position to the amine. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Consequently, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome this energy barrier, leading to incomplete reactions.[2][4] Success requires a strategic approach focused on maximizing the reactivity of the activated ester intermediate.

Workflow for Selecting a Coupling Strategy

The following workflow provides a decision-making framework for tackling the coupling of sterically hindered amino acids like 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid.

G start Start: Couple Hindered AA reagent Select High-Reactivity Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent conditions Optimize Conditions: - Solvent (DMF/NMP) - Time (1-4h) - Temperature (RT) reagent->conditions monitor Monitor Coupling (e.g., Kaiser Test) conditions->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling monitor->incomplete Positive end Proceed to Next Cycle complete->end double_couple Perform Second Coupling (Double Couple) incomplete->double_couple microwave Option: Use Microwave-Assisted Synthesis (MA-SPPS) incomplete->microwave acyl_fluoride Extreme Case: Convert to Acyl Fluoride (TFFH or SOF2) incomplete->acyl_fluoride double_couple->monitor Re-evaluate microwave->monitor acyl_fluoride->monitor

Caption: Decision workflow for coupling hindered amino acids.

Recommended Coupling Reagents and Strategies

To overcome the steric hindrance, the use of highly efficient uronium or phosphonium salt-based coupling reagents is strongly recommended. These reagents form highly reactive ester intermediates that facilitate acylation.

Coupling ReagentActivating GroupRelative ReactivityKey Advantages & Considerations
DCC / DIC -LowGenerally inefficient for hindered couplings. DIC is preferred for SPPS as the urea byproduct is soluble.[5]
HBTU / PyBOP OBt EsterModerateBetter than carbodiimides, but may be insufficient for this specific substrate.[4]
HCTU O-6-ClBt EsterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom.
HATU / PyAOP OAt EsterVery HighConsidered the gold standard for difficult couplings due to the exceptional reactivity of the OAt-ester.[4][6]
COMU Oxyma EsterVery HighReactivity is comparable or superior to HATU, with an improved safety profile (non-explosive byproducts).[5]
TFFH / SOF2 Acyl FluorideExtremely HighConverts the carboxylic acid to a highly reactive acyl fluoride. This is an excellent strategy for the most challenging cases.[3][5][7]

Recommendation: For initial trials, HATU is the recommended reagent due to its well-documented success with sterically demanding couplings.[2][6] If this fails, proceeding to an acyl fluoride-based strategy is the logical next step.

Detailed Experimental Protocols

These protocols assume the use of standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry. The amino group of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid should be protected with an Fmoc group, and the carboxylic acid is left free for activation.

Protocol 1: High-Efficiency SPPS Coupling using HATU

This protocol is the primary recommendation for incorporating the title compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-[3-amino-2-(trifluoromethyl)propoxy]acetic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[6]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Following the successful coupling of the previous amino acid, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the Fmoc-2-[3-amino-2-(trifluoromethyl)propoxy]acetic acid (4 eq.) and HATU (3.9 eq.) in DMF. Add the DIPEA (8 eq.) to the solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

    • Scientist's Note: Pre-activation is crucial. Adding the coupling reagent directly to the resin can lead to guanidinylation of the free N-terminal amine, a common side reaction with uronium-based reagents.[8] Using slightly less HATU than the amino acid ensures all of the highly reactive coupling agent is consumed in forming the desired active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours.

    • Scientist's Note: The extended coupling time is necessary to overcome the steric hindrance. Reaction progress should be monitored.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[9] A negative result (clear or yellow beads) indicates a complete reaction.

  • Double Coupling (If Necessary): If the ninhydrin test is positive, indicating an incomplete reaction, filter the resin, wash with DMF (3x), and repeat steps 2-4 with a fresh solution of activated amino acid.[4]

  • Washing: Once the coupling is complete (negative ninhydrin test), filter the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Cases

This protocol should be used when Protocol 1 fails or yields are unacceptably low. It involves converting the carboxylic acid to the highly reactive acyl fluoride.[3][7]

Materials:

  • Fmoc-2-[3-amino-2-(trifluoromethyl)propoxy]acetic acid (3 equivalents)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3 equivalents) or access to ex-situ generated Thionyl Fluoride (SOF2).[5][7]

  • DIPEA (3 equivalents for TFFH method)

  • Anhydrous DCM

  • Fmoc-deprotected peptide-resin

Procedure:

  • Resin Preparation: Perform the Fmoc deprotection and washing as described in Protocol 1, Step 1.

  • Acyl Fluoride Formation: In a separate, dry glass vessel, dissolve the Fmoc-2-[3-amino-2-(trifluoromethyl)propoxy]acetic acid (3 eq.) in anhydrous DCM. Add TFFH (3 eq.) and DIPEA (3 eq.). Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 15-20 minutes at room temperature.

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride directly to the deprotected peptide-resin.

  • Reaction and Monitoring: Agitate the mixture for 30-60 minutes. Monitor the reaction via the ninhydrin test. Reaction times are typically shorter with acyl fluorides but should be confirmed.[3]

  • Washing: Once the coupling is complete, wash the resin as described in Protocol 1, Step 6.

Chemical Activation and Coupling Pathway

The diagram below illustrates the activation of the hindered amino acid's carboxyl group by HATU to form a highly reactive OAt-ester, which is then attacked by the peptide's N-terminal amine.

G cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH (Hindered AA) Active_Ester R-CO-OAt (Highly Reactive Ester) AA->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated peptide coupling.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Positive Ninhydrin Test After First Coupling Incomplete reaction due to high steric hindrance.Perform a second coupling (double couple) with fresh reagents. Extend the coupling time to 4 hours or overnight at room temperature.[4]
Low Final Peptide Yield 1. Incomplete couplings accumulating over the synthesis. 2. Side reactions (e.g., guanidinylation).1. Switch to a more effective coupling reagent (e.g., COMU) or move to the acyl fluoride protocol. 2. Ensure rigorous pre-activation of the amino acid before adding it to the resin.
Racemization of Adjacent Residue Over-activation or prolonged exposure to basic conditions.While HATU is known to suppress racemization, ensure DIPEA equivalents are not excessive. Use a weaker base like sym-collidine if racemization is a concern.
Resin Clumping/Poor Swelling Peptide aggregation on the solid support.Switch from DMF to NMP, which has superior solvating properties. Consider using a mixture of solvents like DCM/DMF/NMP (1:1:1).[4]

Conclusion

The successful incorporation of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid into a peptide sequence is achievable but requires deviation from standard coupling protocols. The steric hindrance imposed by the trifluoromethyl group necessitates the use of high-reactivity coupling reagents, such as HATU or COMU, combined with optimized reaction conditions like extended coupling times and careful pre-activation. For the most challenging sequences, conversion of the carboxylic acid to a highly reactive acyl fluoride provides a powerful alternative. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can effectively leverage the unique properties of this valuable building block for the development of novel peptide therapeutics.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem. 6

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 136-142.

  • BenchChem Technical Support Center. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. 4

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.

  • Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691.

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science.

  • Peptides International. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines.

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (n.d.). Organic & Biomolecular Chemistry.

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). Chemical Communications.

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted....

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

  • Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(24), 8338-8354.

  • Wöhr, T., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(1), 143-153.

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.

  • Poupart, M. A., et al. (1995). Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. The Journal of Organic Chemistry, 60(22), 7057-7064.

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

  • Benchchem. (n.d.). 2-({Imino[3-(trifluoromethyl)phenyl]methyl}amino)-acetic acid.

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3-fluorophenyl)acetic acid.

  • EPA. (n.d.). 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid.

  • CymitQuimica. (n.d.). 2-[[3-(trifluoromethyl)phenyl]amino]acetic acid.

  • MedchemExpress.com. (n.d.). 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid.

Sources

Application Notes and Protocols for the Synthesis of Potent Liver X Receptor (LXR) Agonists Utilizing Trifluoromethyl Propoxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Liver X Receptors for Therapeutic Intervention

Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1][2] Two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), have been identified. LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2][3] These receptors function as "cholesterol sensors" that, upon activation by endogenous oxysterols, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4]

The activation of LXRs has significant therapeutic potential, particularly in the context of cardiovascular disease. LXR agonists have been shown to stimulate reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion, primarily through the upregulation of the ATP-binding cassette transporters ABCA1 and ABCG1.[5][6] Furthermore, LXRs play a crucial role in modulating inflammatory and immune responses.[4][7] However, the development of LXR agonists has been hampered by a significant side effect: the induction of hepatic lipogenesis, leading to hypertriglyceridemia and liver steatosis.[8][9] This adverse effect is primarily mediated by LXRα through the upregulation of the sterol regulatory element-binding protein 1c (SREBP-1c).[8][9] Consequently, a key challenge in the field is to develop LXRβ-selective agonists or compounds with a dissociated profile, promoting anti-atherogenic effects without stimulating lipogenesis.

The Strategic Incorporation of Trifluoromethyl Propoxy Intermediates in LXR Agonist Design

The trifluoromethyl (-CF3) group has become a valuable tool in modern medicinal chemistry for its ability to enhance the pharmacological properties of drug candidates.[10][11][12] Its strong electron-withdrawing nature and metabolic stability can significantly improve a molecule's lipophilicity, binding affinity, and pharmacokinetic profile.[10][13][14] When incorporated into a propoxy linker, the trifluoromethyl group can confer several advantages in the design of LXR agonists:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate.[10][11]

  • Increased Lipophilicity and Cell Permeability: The lipophilic nature of the trifluoromethyl group can improve the compound's ability to cross cell membranes and reach the nuclear LXR targets.[10][13]

  • Improved Binding Affinity and Selectivity: The unique steric and electronic properties of the trifluoromethyl group can lead to more favorable interactions with the ligand-binding pocket of LXR, potentially enhancing potency and selectivity for the LXRβ isoform.[10][15]

  • Modulation of Physicochemical Properties: The trifluoromethyl propoxy moiety can be strategically positioned within the agonist's structure to optimize its overall physicochemical properties, such as solubility and oral bioavailability.

LXR Signaling Pathway

The activation of LXRs by an agonist initiates a cascade of events leading to the regulation of genes involved in lipid metabolism and inflammation.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist LXR Agonist LXR LXR Agonist->LXR Binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Promotes Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Lipogenesis Increased Lipogenesis Target_genes Target_genes Target_genes->Lipogenesis

Caption: LXR signaling pathway upon agonist binding.

Synthetic Protocol: Synthesis of a Representative LXR Agonist via a Trifluoromethyl Propoxy Intermediate

This protocol describes a generalized synthetic route for a potent LXR agonist, exemplified by GW3965, which incorporates a trifluoromethyl-containing moiety. While not a direct "propoxy" intermediate, the principles of its synthesis are applicable and demonstrate the incorporation of key structural features.

Synthetic Workflow Diagram

Synthetic_Workflow Start Starting Materials: 2-Chloro-3-(trifluoromethyl)benzaldehyde & 2,2-Diphenylethylamine Step1 Reductive Amination Start->Step1 Intermediate1 Tertiary Amine Intermediate Step1->Intermediate1 Step2 Alkylation with 3-Bromopropoxybenzene derivative Intermediate1->Step2 Intermediate2 Protected LXR Agonist Core Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final_Product Final LXR Agonist (e.g., GW3965) Step3->Final_Product

Caption: Generalized synthetic workflow for an LXR agonist.

Step-by-Step Protocol

Step 1: Reductive Amination to Form the Tertiary Amine Intermediate

  • Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add 2,2-diphenylethylamine (1.05 eq).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine intermediate.

Step 2: Alkylation with a Propoxy Linker

  • Reaction Setup: Dissolve the tertiary amine intermediate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the appropriate 3-bromopropoxybenzene derivative (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield the Final LXR Agonist

The nature of the deprotection step will depend on the protecting group used on the propoxybenzene derivative.

  • Reaction Setup: Dissolve the protected LXR agonist core in a suitable solvent.

  • Deprotection Conditions: Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or hydrogen for a benzyl group with a palladium catalyst).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the deprotection is complete.

  • Workup and Purification: Perform an appropriate aqueous workup to remove the deprotecting agent and byproducts. Purify the final compound by preparative high-performance liquid chromatography (HPLC) or crystallization to yield the LXR agonist of high purity.

Characterization and In Vitro Evaluation of Synthesized LXR Agonists

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the final compound and all intermediates using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their identity.

2. In Vitro Potency and Selectivity Assays:

  • LXR Luciferase Reporter Gene Assay:

    • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding for either human LXRα or LXRβ, along with an LXR-responsive luciferase reporter construct.[6]

    • Compound Treatment: Treat the transfected cells with varying concentrations of the synthesized agonist. A known LXR agonist, such as T0901317 or GW3965, should be used as a positive control.[6]

    • Luciferase Activity Measurement: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity.[6]

    • Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

  • Target Gene Expression Analysis (qPCR):

    • Cell Culture and Treatment: Treat a relevant cell line (e.g., human macrophages or hepatocytes) with the synthesized LXR agonist.

    • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells and reverse transcribe it into cDNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c).

    • Data Analysis: Quantify the relative expression of the target genes to confirm the agonist's activity and to assess its potential for inducing lipogenic genes.

Data Presentation: Comparative Activity of LXR Agonists

CompoundLXRα EC50 (nM)LXRβ EC50 (nM)ABCA1 Upregulation (Fold Change)SREBP-1c Upregulation (Fold Change)Reference
T0901317 ~20-50~7-22++++++[16]
GW3965 ~190~30+++++[17][18][19][20]
ATI-111 ~60~700++++[8]
Compound 62 >1000~100+++/-[21]

Note: The data presented is a compilation from various sources and assays, and direct comparisons should be made with caution. "+" indicates the relative level of upregulation.

Conclusion and Future Perspectives

The strategic use of trifluoromethyl propoxy intermediates offers a promising avenue for the development of next-generation LXR agonists with improved pharmacological profiles. By enhancing metabolic stability and modulating ligand-receptor interactions, this approach can lead to the discovery of more potent and potentially LXRβ-selective compounds. The detailed synthetic and analytical protocols provided herein serve as a valuable resource for researchers in the field of drug discovery aimed at harnessing the therapeutic potential of LXR activation while mitigating undesirable side effects. Future efforts should focus on the design and synthesis of novel agonists with even greater selectivity for LXRβ to further dissociate the beneficial anti-atherogenic and anti-inflammatory effects from the adverse lipogenic outcomes.

References

  • Wikipedia. Liver X receptor. [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). Liver x receptor signaling pathways and atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 30(8), 1513–1518. [Link]

  • Lecis, D., De Vitis, C., & Felli, M. P. (2020). Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 11, 598830. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • York, A. G., & Bensinger, S. J. (2022). Liver X receptors in lipid signalling and membrane homeostasis. Nature reviews. Endocrinology, 18(4), 242–256. [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). Liver X Receptor Signaling Pathways and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(8), 1513-1518. [Link]

  • Collins, J. L., Fivush, A. M., Watson, M. A., Galardi, C. M., Lewis, M. C., Moore, L. B., Parks, D. J., Wilson, J. G., Tippin, T. K., Binz, J. G., Plunket, K. D., Morgan, D. G., Beaudet, E. J., Whitney, K. D., Kliewer, S. A., & Willson, T. M. (2002). Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. Journal of medicinal chemistry, 45(10), 1963–1966. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Griffett, K., & Burris, T. P. (2016). Discovery of Highly Potent Liver X Receptor β Agonists. ACS medicinal chemistry letters, 7(12), 1142–1147. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (n.d.). Synthesis of PROTACs for LXR (GW3965-PEG-VH032, 1–4). [Link]

  • Grefhorst, A., Elzinga, B. M., Vos, P., Kuipers, F., & Princen, H. M. (2002). A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice. British journal of pharmacology, 165(7), 2045–2055. [Link]

  • Griffett, K., & Burris, T. P. (2016). Discovery of Highly Potent Liver X Receptor β Agonists. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • Swahn, B. M., Macsari, I., Viklund, J., Ohberg, L., Sjödin, J., Neelissen, J., & Lindquist, J. (2009). Liver X receptor agonists with selectivity for LXRbeta; N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides. Bioorganic & medicinal chemistry letters, 19(7), 2009–2012. [Link]

  • Venkataraman, R., D'Itri, V., Lashley, M. R., Lopez, M., Sahoo, S. P., & He, Y. (2014). Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway. The Journal of surgical research, 192(2), 481–489. [Link]

  • Shibuya, K., Kinoshita, K., Hagiwara, T., & Watanabe, M. (2015). Design, synthesis and pharmacology of 1,1-bistrifluoromethylcarbinol derivatives as liver X receptor β-selective agonists. Bioorganic & medicinal chemistry letters, 25(13), 2686–2690. [Link]

  • Kojetin, D. J., & Burris, T. P. (2022). Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Frontiers in Endocrinology, 13, 1029193. [Link]

  • Kores, K., Lešnik, S., & Sova, M. (2014). Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening. Molecules, 19(2), 1595–1611. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

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Bioconjugation techniques using fluorinated amino-acid linkers

Precision Bioconjugation via Fluorinated Linkers: Perfluoroaryl-Cysteine Stapling and F-NMR Tracking

Executive Summary

The stability of the linker-payload connection is the Achilles' heel of many bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and macrocyclic peptides. Classical maleimide chemistries suffer from retro-Michael exchange in plasma, leading to off-target toxicity.

This guide details a superior alternative: Perfluoroaryl-Cysteine


 Chemistry

F-NMR probes

Scientific Foundation: The Mechanism

The core of this technology is the Nucleophilic Aromatic Substitution (

Mechanism of Action

Perfluoroaromatic molecules (such as hexafluorobenzene or decafluorobiphenyl) possess highly electron-withdrawing fluorine atoms. This depletes electron density from the aromatic ring, making it susceptible to nucleophilic attack by "soft" nucleophiles like the thiolate anion of Cysteine.

  • Selectivity: The reaction is highly chemoselective for Cysteine (thiol) over Lysine (amine) at physiological to slightly basic pH (pH 8.0–9.0) due to the higher nucleophilicity of the thiolate anion under these conditions.

  • Stability: The resulting aryl-thioether bond is resistant to oxidation, hydrolysis, and the retro-Michael deconjugation seen with maleimides.

Mechanistic Pathway Diagram

SNAr_MechanismCysCysteine Thiolate(R-S⁻)ComplexMeisenheimerComplex (Transition)Cys->ComplexNucleophilic Attack(Rate Limiting)LinkerPerfluoroaromatic Linker(Decafluorobiphenyl)Linker->ComplexProductStapled/ConjugatedProduct (Ar-S-R)Complex->ProductRe-aromatizationFluorideFluoride Ion(F⁻ Leaving Group)Complex->FluorideElimination

Figure 1: The

Protocol: Perfluoroaryl-Cysteine Peptide Stapling

This protocol describes the "stapling" of a peptide containing two cysteine residues (typically at positions



decafluorobiphenyl
Materials & Reagents[2][3]
  • Peptide: Synthetic peptide containing two Cysteine residues (unprotected).

  • Linker: Decafluorobiphenyl (DFBP) or Hexafluorobenzene (HFB).

  • Solvent: Dimethylformamide (DMF) (High purity, amine-free).

  • Buffer: 50 mM TRIS base, pH 8.5.

  • Quenching: Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Step 1: Peptide Preparation Dissolve the crude peptide in DMF to a concentration of 1–4 mM .

  • Expert Insight: Ensure the peptide is fully soluble. If the peptide is highly hydrophobic, a 1:1 mixture of DMF and TRIS buffer can be used, but higher organic content favors the solubility of the fluorinated linker.

Step 2: Linker Addition Prepare a 20–50 mM stock solution of Decafluorobiphenyl (DFBP) in DMF. Add the DFBP stock to the peptide solution.

  • Ratio: Use a 2-fold to 4-fold molar excess of linker relative to the peptide.

  • Why: Excess linker prevents peptide dimerization (intermolecular crosslinking) and favors the intramolecular "staple" formation.

Step 3: Reaction Initiation Add 50 mM TRIS buffer (pH 8.5) to the reaction mixture.

  • Final Concentration: Peptide should be ~0.5–1.0 mM.

  • Solvent Ratio: Aim for roughly 50% DMF / 50% Buffer to maintain solubility of both the fluorinated linker and the peptide.

Step 4: Incubation Stir or shake at Room Temperature (20–25°C) for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to +Linker minus 2 Fluorides (Mass change: +334.1 Da for DFBP).

Step 5: Quenching and Purification Quench the reaction by acidifying with TFA (to ~1% final concentration).

  • Purification: Directly purify via preparative RP-HPLC using a C18 column and a water/acetonitrile gradient (+0.1% TFA).

  • Note: The fluorinated staple significantly increases hydrophobicity; the product will elute later than the starting material.

Self-Validating System: F-NMR Tracking

A critical advantage of this technique is the ability to use

Protocol for NMR Validation
  • Sample Prep: Dissolve ~0.5 mg of purified conjugate in 500 µL of deuterated solvent (e.g., DMSO-

    
     or 
    
    
    with 10%
    
    
    ).
  • Acquisition: Acquire a non-decoupled

    
    F-NMR spectrum (typically -100 to -200 ppm).
    
  • Analysis:

    • Symmetry Check: A symmetric staple (e.g., linking

      
      ) will often show a simplified splitting pattern compared to the complex multiplet of the free linker.
      
    • Chemical Shift: The substitution of a Fluorine for a Sulfur causes a significant chemical shift change (typically shielding/deshielding effects on ortho-fluorines).

    • Quantification: Use an internal standard (e.g., trifluoroacetic acid, known concentration) to quantify the exact yield of the bioconjugate.

Comparative Data: Fluorinated vs. Classical Linkers

FeatureMaleimide LinkerPerfluoroaryl (DFBP) Linker
Reaction Type Michael AdditionNucleophilic Aromatic Substitution (

)
Bond Type Thioether (Succinimide ring)Aryl Thioether
Plasma Stability Low (Retro-Michael exchange)High (Chemically inert)
Rigidity FlexibleRigid (Aromatic staple)
Hydrophobicity Low/ModerateHigh (Enhances cell permeability)
Tracking Requires external tagIntrinsic

F-NMR probe
Selectivity Cysteine (can react with amines at high pH)Highly Cysteine selective

Workflow Visualization

Bioconjugation_WorkflowStartPeptide/Protein(Reduced Cysteines)ReagentAdd Fluorinated Linker(Excess DFBP in DMF)Start->ReagentReactionReaction: pH 8.5, RT, 2-4 hrs(50% DMF / 50% TRIS)Reagent->ReactionCheckLC-MS Check(Mass Shift +334 Da)Reaction->CheckCheck->ReactionIncompletePurifyHPLC Purification(Hydrophobic Shift)Check->PurifyComplete ConversionValidate19F-NMR Validation(Confirm Symmetry/Shift)Purify->Validate

Figure 2: Operational workflow for perfluoroaryl bioconjugation, from reaction setup to NMR validation.

Troubleshooting & Optimization

  • Problem: Precipitation.

    • Cause: The fluorinated linker is highly lipophilic and may crash out in aqueous buffer.

    • Solution: Increase the organic co-solvent (DMF or Acetonitrile) percentage to 50-60%.

  • Problem: Multiple Products/Cross-linking.

    • Cause: Intermolecular reaction (two peptides linking together) instead of intramolecular stapling.

    • Solution: Perform the reaction at high dilution (<0.5 mM peptide) and ensure the linker is in excess.

  • Problem: No Reaction.

    • Cause: pH is too low (Cysteine is protonated).

    • Solution: Verify pH is > 8.0. The thiolate anion is the active nucleophile.

References

  • Spokoyny, A. M., et al. (2013).[1] "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. Link

  • Zhang, C., et al. (2016). "Perfluoroaryl-Cysteine SNAr Chemistry for the Preparation of Stapled Peptides and Proteins." Nature Protocols. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Camagne, M., et al. (2016). "Monitoring the stability of perfluoroaryl-stapled peptides using 19F NMR." Bioconjugate Chemistry. Link

  • Fadeev, E. A., & Luo, M. (2020). "Stapled Peptides via Perfluoroaryl-Cysteine SNAr Chemistry." Methods in Molecular Biology. Link

Preparation of GW-3965 analogs using 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorinated GW-3965 Bioisosteres

Part 1: The Strategic Imperative

1.1 Introduction & Rationale The Liver X Receptors (LXR


 and LXR

) are nuclear transcription factors pivotal in regulating cholesterol efflux and lipid homeostasis. GW-3965 is a canonical synthetic agonist that robustly induces ABCA1 and ABCG1 expression.[1] However, its clinical translation has been hindered by LXR

-mediated hepatic lipogenesis (SREBP-1c activation), leading to hypertriglyceridemia.[1]

This protocol details the synthesis of a novel GW-3965 analog utilizing the specialized building block 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid (Compound 1) .[1]

1.2 Structural Logic: The Fluorinated Aliphatic Switch Standard GW-3965 features a phenylacetic acid tail.[1] In this protocol, we replace this aromatic moiety with a fluorinated aliphatic ether derived from Compound 1.[1]

  • Bioisosterism: The ether oxygen mimics the electronic donation of the phenoxy group but introduces greater rotational freedom.

  • Metabolic Stability: The trifluoromethyl (-CF

    
    ) group at the 
    
    
    
    -position to the amine sterically protects the carbon chain from metabolic oxidation while maintaining the lipophilicity required for the LXR ligand-binding pocket.
  • Solubility: Removing the phenyl ring reduces the overall aromatic ring count (Fsp

    
     increase), potentially improving aqueous solubility and reducing non-specific binding.
    

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent 4-step sequence.[1] The primary amine of the building block (Compound 1) serves as the nucleophilic anchor to sequentially assemble the bulky hydrophobic pharmacophores characteristic of GW-3965.

The Strategy:

  • Chemoselective Protection: Masking the carboxylic acid to prevent interference during amine functionalization.

  • Reductive Amination (Step A): Installation of the bulky 2,2-diphenylethyl moiety.[1]

  • N-Alkylation (Step B): Introduction of the 2-chloro-3-(trifluoromethyl)benzyl group.[1] Note: Alkylation is preferred here over a second reductive amination due to the steric congestion of the secondary amine intermediate.

  • Deprotection: Hydrolysis to reveal the active carboxylate.

G Start Start: Compound 1 (Amino-CF3-Acid) Step1 Step 1: Esterification (Protection) Start->Step1 SOCl2, MeOH Step2 Step 2: Reductive Amination (+ Diphenylacetaldehyde) Step1->Step2 STAB, DCE Step3 Step 3: N-Alkylation (+ Benzyl Halide) Step2->Step3 K2CO3, DMF, 80°C Step4 Step 4: Hydrolysis (Deprotection) Step3->Step4 LiOH, THF/H2O Final Target: GW-3965 Analog (HCl Salt) Step4->Final HCl/Ether

Caption: Figure 1. Convergent synthetic workflow for the fluorinated GW-3965 analog.

Part 3: Detailed Experimental Protocols

Phase 1: Acid Protection (Esterification)

Rationale: The zwitterionic nature of the amino-acid starting material makes it insoluble in the organic solvents required for reductive amination. Esterification unlocks solubility.[1]

Reagents:

  • Starting Material: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid (Compound 1)[1]

  • Solvent: Anhydrous Methanol (MeOH)[1]

  • Reagent: Thionyl Chloride (SOCl

    
    )[1]
    

Protocol:

  • Chill 20 mL of anhydrous MeOH to 0°C under N

    
     atmosphere.
    
  • Dropwise add SOCl

    
     (3.0 equiv) over 15 minutes.[1] Caution: Exothermic.[1]
    
  • Add Compound 1 (1.0 equiv, 5.0 mmol) in one portion.

  • Reflux the mixture for 4 hours. Monitor by LC-MS (disappearance of M+1 peak of acid).

  • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Validation:

    
    H NMR should show a singlet ~3.7 ppm (OCH
    
    
    
    ).
Phase 2: Installation of the Diphenyl Tail

Rationale: We install the 2,2-diphenylethyl group first.[1] The aldehyde partner (2,2-diphenylacetaldehyde) is bulky; Sodium Triacetoxyborohydride (STAB) is chosen for its mildness, preventing over-reduction.[1]

Reagents:

  • Substrate: Methyl ester of Compound 1 (from Phase 1)

  • Reagent: 2,2-Diphenylacetaldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Base: Triethylamine (TEA) (1.2 equiv - to free the amine salt)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Protocol:

  • Suspend the methyl ester salt in DCE (0.2 M concentration).

  • Add TEA (1.2 equiv) and stir for 10 min to liberate the free amine.

  • Add 2,2-diphenylacetaldehyde (1.1 equiv).[1] Stir for 30 min to form the imine/hemiaminal equilibrium.

  • Add STAB (1.5 equiv) in portions.

  • Stir at Room Temperature (RT) for 12-16 hours.

  • Quench: Add saturated NaHCO

    
    . Extract with DCM.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Checkpoint: Isolate the secondary amine intermediate.

Phase 3: Construction of the Tertiary Core (N-Alkylation)

Rationale: The secondary amine is now sterically hindered. A second reductive amination is often sluggish.[1] Alkylation with a reactive benzyl bromide is driven by thermal energy and base, ensuring complete conversion to the tertiary amine.[1]

Reagents:

  • Substrate: Secondary amine (from Phase 2)

  • Reagent: 2-Chloro-3-(trifluoromethyl)benzyl bromide (1.2 equiv)[1]

  • Base: K

    
    CO
    
    
    
    (anhydrous, 3.0 equiv)[1]
  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv - Finkelstein condition)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Protocol:

  • Dissolve the secondary amine in dry ACN.

  • Add K

    
    CO
    
    
    
    and TBAI.[1]
  • Add 2-Chloro-3-(trifluoromethyl)benzyl bromide (1.2 equiv).[1]

  • Heat to 60°C for 6-8 hours.

  • Monitor by TLC/LC-MS.[1][2] The secondary amine spot should disappear.

  • Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and Water.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase 4: Global Deprotection & Salt Formation

Rationale: The final step unmasks the polar head group required for the ionic interaction with Arg305 in the LXR ligand-binding domain.

Protocol:

  • Dissolve the fully protected analog in THF/MeOH (3:1).

  • Add LiOH (2.0 M aqueous solution, 4 equiv).

  • Stir at RT for 4 hours.

  • Acidification: Carefully adjust pH to ~4.0 using 1N HCl.

  • Extract with EtOAc (x3).[1] Dry over Na

    
    SO
    
    
    
    .
  • Salt Formation: Dissolve the free acid in minimal diethyl ether. Add 2.0 M HCl in ether dropwise.[1] Collect the white precipitate by filtration.

Part 4: Data Presentation & Quality Control[1]

Table 1: Critical Process Parameters (CPP)
StepCritical ParameterTarget RangeConsequence of Deviation
1 SOCl

Addition Rate
< 1 mL/minExotherm may degrade CF

moiety or cause decarboxylation.
2 Moisture Content (DCE)< 0.05%Water consumes STAB, stalling the reaction.[1]
3 Reaction Temp60°C ± 5°C>70°C promotes elimination of the benzyl bromide; <50°C is too slow.
4 pH Adjustment3.5 - 4.5pH < 2 may cleave the ether linkage; pH > 5 prevents extraction.[1]
Pathway Visualization: LXR Mechanism of Action

Understanding the biological context ensures the researcher appreciates the necessity of the acidic tail (Step 4).

LXR_Pathway Ligand GW-3965 Analog LXR LXR Receptor (Nuclear) Ligand->LXR Binds Complex LXR/RXR Heterodimer LXR->Complex Dimerizes RXR RXR Receptor RXR->Complex DNA LXRE (Promoter Region) Complex->DNA Recruits Co-activators Gene Target Genes (ABCA1, ABCG1) DNA->Gene Transcription Effect Cholesterol Efflux (HDL Formation) Gene->Effect Physiological Response

Caption: Figure 2.[1] Mechanism of Action: The analog binds LXR, triggering the LXR/RXR heterodimer to activate reverse cholesterol transport genes.

Part 5: References

  • Collins, J. L., et al. (2002).[1][3] "Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines." Journal of Medicinal Chemistry.

  • Leik, C. E., et al. (2007).[1][3] "GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats."[1][3] British Journal of Pharmacology.[3]

  • BenchChem. "Application Notes and Protocols for the Reductive Amination of 3-(2-(Trifluoromethyl)phenyl)propanal." BenchChem Protocols.

  • Cayman Chemical. "GW 3965 (hydrochloride) Product Information." Cayman Chemical Datasheet.

  • Selleck Chemicals. "GW3965 HCl Protocol and Chemical Structure." SelleckChem.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar fluorinated amino acids (PFAAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these molecules. The introduction of fluorine can dramatically alter the physicochemical properties of amino acids, making their purification a non-trivial task. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes polar fluorinated amino acids so challenging to purify?

The difficulty arises from a combination of factors directly linked to the fluorine atoms:

  • Altered Polarity and pKa: Fluorine is the most electronegative element, and its presence can significantly lower the pKa of nearby acidic and basic functional groups through strong inductive effects.[1] This changes the charge state of the amino acid at a given pH compared to its non-fluorinated counterpart, complicating methods like ion-exchange chromatography.

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of adjacent groups, such as the hydroxyl group on tyrosine, which can affect its interaction with stationary phases.

  • Weak Retention in Reversed-Phase HPLC: Standard C18 columns are designed for hydrophobic compounds. PFAAs, being highly polar, often have insufficient interaction with the stationary phase, leading to poor retention and co-elution with salts or other polar impurities in the void volume.[2][3]

  • "Fluorophilicity": Some lightly fluorinated molecules exhibit unique partitioning behavior, showing affinity for both hydrocarbon and fluorocarbon phases.[4] This can lead to unexpected chromatographic behavior on standard columns.

Q2: What are the primary chromatographic methods for purifying PFAAs?

There are three main strategies, each with its own strengths:

  • Reversed-Phase HPLC with Ion-Pairing (RP-IPC): This technique adds a reagent to the mobile phase that pairs with the charged amino acid, neutralizing its charge and increasing its hydrophobicity, thereby enhancing retention on a C18 column.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds.[7][8] It uses a polar stationary phase (like silica or amide-bonded silica) and a high-organic mobile phase. A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to strong retention.[9]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[10] By carefully selecting the buffer pH and resin type (anion or cation exchanger), one can exploit the unique pKa of a PFAA to achieve separation. This method is highly selective for charged molecules.[11]

Q3: How significantly does fluorination affect the pKa of an amino acid?

The effect is substantial and depends on the number and position of the fluorine atoms. For example, the pKa of the imidazole ring in histidine drops from ~6.0 to ~1.2 for 2-fluoro-histidine. Similarly, the pKa of tyrosine's hydroxyl group decreases from ~10 to as low as 5.2 for tetrafluoro-tyrosine. This dramatic increase in acidity means the molecule will be deprotonated at a much lower pH, which is a critical consideration for developing IEX or pH-dependent RP-HPLC methods.

Method Selection Guide

Choosing the right purification strategy is critical for success. The following decision tree can guide your selection process based on the properties of your PFAA and the sample matrix.

MethodSelection start Start: Crude PFAA Sample charge_check Is the PFAA charged at a workable pH (2-8)? start->charge_check salt_check Is the sample high in inorganic salts? charge_check->salt_check  No / Unsure iex Ion-Exchange Chromatography (IEX) (High Selectivity) charge_check->iex  Yes rp_retention_check Does the PFAA show any retention on a standard C18 column? salt_check->rp_retention_check  No spe Consider Solid-Phase Extraction (SPE) for initial salt removal salt_check->spe  Yes hilic Hydrophilic Interaction Chromatography (HILIC) (Excellent for very polar compounds) rp_retention_check->hilic  No / Poor Retention rp_ipc Reversed-Phase with Ion-Pairing (RP-IPC) (Good for moderately polar PFAAs) rp_retention_check->rp_ipc  Yes / Some Retention spe->hilic Then... HILIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Run p1 Prepare Mobile Phases: A: 10mM Ammonium Formate in Water (pH 3.0) B: Acetonitrile c1 Equilibrate Amide Column (e.g., 2.1x100mm, 1.7µm) with 95% B for 20 column volumes p1->c1 p2 Dissolve Sample in 90:10 Acetonitrile:Water c2 Inject Sample p2->c2 c1->c2 c3 Run Gradient: - 95% B to 50% B over 10 min - Hold at 50% B for 2 min - Return to 95% B and re-equilibrate c2->c3 a1 Collect Fractions Containing Target PFAA c3->a1 a2 Confirm Purity (e.g., by LC-MS) a1->a2 a3 Lyophilize to Remove Volatile Mobile Phase a2->a3

Sources

Removing salts from 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid prep

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829 Subject: Salt Removal Strategies for 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Analysis

You are dealing with a specialized zwitterionic building block. Unlike standard amino acids (e.g., Glycine), your molecule contains a trifluoromethyl (


) group  and an ether linkage .[1] These structural features drastically alter the physicochemical properties and, consequently, the purification strategy.

Molecule: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid Structure:



Key Properties for Purification:

  • The "Fluorine Effect" (Lipophilicity): The

    
     group makes this molecule significantly more hydrophobic than non-fluorinated analogs.[1] Implication: It will retain on C18 (Reverse Phase) media, allowing for desalting methods that fail for polar amino acids.[1]
    
  • pKa Shift (Acidity/Basicity):

    • Amine: The

      
      -positioned 
      
      
      
      group is electron-withdrawing, lowering the amine's pKa (likely ~8.0–8.5 vs. typical ~10.5).
    • Carboxylic Acid: The alkoxy group lowers the acid pKa (likely ~3.5 vs. typical ~4.8).

    • Isoelectric Point (pI): Estimated at pH ~6.[1]0. This is the pH of minimum solubility.[1]

Module 1: Diagnostic & Strategy Selection

Before choosing a method, determine your scale and "salt load."[1]

ScenarioPrimary ContaminantRecommended MethodWhy?
High Value / Small Scale (<1g)Buffer salts, NaClMethod A: C18 Flash/Prep Fastest; exploits the

lipophilicity.
Scale-Up (1g – 50g)Inorganic salts (NaCl, LiCl)Method B: Ion Exchange (IEX) High capacity; standard for zwitterions.[1]
Bulk / Crude (>50g)High salt % (>20% wt/wt)Method C: Isoelectric Precipitation Cheapest; removes bulk salts before polishing.[1]
Decision Logic (Workflow)

DesaltingStrategy Start Start: Crude Mixture ScaleCheck Scale < 1g? Start->ScaleCheck SaltCheck High Salt Load (>20%)? ScaleCheck->SaltCheck No MethodA Method A: C18 Desalting (Best Purity) ScaleCheck->MethodA Yes MethodB Method B: Ion Exchange (Dowex 50W) SaltCheck->MethodB No MethodC Method C: Isoelectric Precip (Bulk Cleanup) SaltCheck->MethodC Yes MethodC->MethodB If purity < 95%

Figure 1: Decision matrix for selecting the optimal desalting protocol based on scale and purity requirements.

Module 2: The "Hydrophobic Trick" (Method A)

Best for: <1g scale, HPLC/Flash users.[1] Why it works: Standard amino acids wash off C18 columns with water.[1] Your molecule, due to the


 group, has enough "grease" to stick to C18 while inorganic salts wash away.[1]

Protocol:

  • Column: C18-AQ (Aqua) or standard C18 Flash cartridge.[1]

  • Solvent A: 0.1% Formic Acid in Water (Volatile buffer).

  • Solvent B: Acetonitrile (ACN).[1][2]

  • Loading: Dissolve crude in minimal water (add 5% ACN if cloudy).

  • The Gradient:

    • 0–5 min: Hold at 100% Water (0% B) . Crucial Step: Salts (NaCl, etc.) elute here.[1][3] The UV trace will show a massive injection peak (salts) but no product mass.[1]

    • 5–15 min: Ramp to 50% B.

    • Elution: Your product will likely elute between 15–30% ACN.[1]

  • Finishing: Lyophilize the fractions. The Formic Acid and water sublime, leaving salt-free product.

Troubleshooting:

  • Issue: Product elutes in the void volume with salts.[1]

  • Fix: The pH is too high (zwitterion is charged).[1] Ensure 0.1% Formic Acid or TFA is in the water to protonate the acid (R-COOH) and pin the molecule as a cation, or use Ammonium Bicarbonate (pH 7.8) to keep it neutral/anionic if it retains better that way (rare for C18).[1]

Module 3: Ion Exchange Chromatography (Method B)

Best for: 1g – 50g scale, removing massive amounts of salt.[1] Mechanism: "Catch and Release."[1] You bind the amine to a cation exchanger, wash away the anions (Cl-, Br-) and cations (Na+), then release the product.

Materials:

  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.[1]

  • Eluent 1: Distilled Water.

  • Eluent 2: 2M Ammonia (

    
    ) or 10% Pyridine.[1]
    

Protocol:

  • Activation: Wash resin with 1M HCl, then water until neutral.[1]

  • Loading: Dissolve crude in water (pH < 4). Load onto column.[1][4]

    • Chemistry: The amine (

      
      ) binds to the sulfonate resin (
      
      
      
      ).[4]
    • Salts:

      
       will displace some 
      
      
      
      , but your amine binds tighter than
      
      
      due to the organic tail.[1]
  • Washing (The Desalting Step): Flush with 5–10 column volumes (CV) of Water .[1]

    • Check: Use Silver Nitrate (

      
      ) test on the drip to ensure no Chloride precipitates.[1][4] When clear, salts are gone.[1]
      
  • Elution: Switch to 2M Ammonia .

    • Chemistry: The

      
       displaces your product.[1] The high pH deprotonates your amine, reducing affinity.[1][3]
      
  • Isolation: Collect ninhydrin-positive fractions. Rotovap to remove water and excess ammonia.[1]

IEX_Flow Step1 Load Crude (pH < 4) Amine binds to Resin Step2 Wash with Water Elutes: NaCl, inorganic salts Step1->Step2 Waste Step3 Elute with 2M NH4OH Displaces Product Step2->Step3 Switch Buffer Step4 Evaporate / Lyophilize Removes volatile NH3 Step3->Step4 Product Fraction

Figure 2: Cation Exchange (Dowex 50W) workflow for desalting zwitterions.

Module 4: Isoelectric Precipitation (Method C)

Best for: Bulk crude, initial cleanup.[1] Concept: Zwitterions are least soluble at their isoelectric point (pI).[1]

Protocol:

  • Calculate pI: Estimated ~6.0 for this molecule.

  • Dissolution: Dissolve crude in minimum water.

  • Adjustment:

    • If acidic (from HCl prep), add 1M LiOH or NaOH dropwise until pH reaches 6.0.[1]

    • If basic, add 1M HCl dropwise.[1]

  • The "Crash": As you approach pH 6.0, the solution may turn cloudy.[1]

  • Anti-solvent: Add Cold Ethanol or Isopropanol (3:1 ratio to water).[1] The salts (NaCl) are soluble in water; the zwitterion is insoluble in organic/water mix at pI.

  • Filtration: Filter the white solid. Wash with cold Ethanol.[1]

Risk: High salt concentrations can actually increase solubility of zwitterions (the "Salting-in" effect). If this happens, switch to Method B.

FAQ & Troubleshooting

Q: I used Method B (Ion Exchange), but my product came out with the salt wash. A: Your loading capacity was likely exceeded, or the pH was too high.

  • Fix: Ensure the loading solution is acidic (pH 2–3).[1] If the amine is not fully protonated, it won't bind to the resin.[3] Also, check if you are using a "Weak Acid" cation exchanger; switch to "Strong Acid" (Dowex 50W) for better capture.[1]

Q: Can I use standard Silica Gel chromatography? A: Generally, No .[1] Zwitterions stick irreversibly to bare silica or streak badly.[1]

  • Exception: You can use HILIC (Hydrophilic Interaction Liquid Chromatography) mode, but separating inorganic salts from polar zwitterions on HILIC is often harder than using the "Reverse Phase C18" method described in Module 2.[1]

Q: The product is an oil after lyophilization, not a solid. A: This is common with fluorinated ethers.[1]

  • Fix: Triturate (grind) the oil with diethyl ether or hexanes.[1] The fluorinated segment is lipophilic, but the zwitterionic head is not. Non-polar solvents might induce crystallization.[1] Alternatively, convert it to the HCl salt (add 1M HCl, evaporate) if a solid form is required for handling, though this re-introduces a "salt" (counter-ion).[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amino acid isolation via Ion Exchange).

  • Needham, T.E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][5] (Foundational data on amino acid solubility vs. pH/Solvent). Link

  • Spackman, D.H., Stein, W.H., & Moore, S. (1958).[1] Automatic Recording Apparatus for Use in the Chromatography of Amino Acids. Analytical Chemistry, 30(7), 1190–1206.[1] (The foundational text on cation exchange for amino acids).[1][6] Link[1]

  • Qiu, X.L., & Qing, F.L. (2011).[1] Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry, 2011(18), 3261-3278.[1] (Context on the physicochemical properties of fluorinated amino acids).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Amino Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the trifluoromethyl group (–CF₃) is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When this powerful moiety is integrated into molecular scaffolds containing both amine and ether functionalities, a unique class of compounds emerges: trifluoromethyl amino ethers. Understanding the mass spectrometric behavior of these molecules is paramount for their unambiguous identification, characterization, and metabolic profiling.

This technical guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of trifluoromethyl amino ethers against their non-fluorinated analogues. By elucidating the characteristic fragmentation pathways, this guide aims to equip researchers with the knowledge to confidently identify and differentiate these compounds in complex matrices.

The Influence of the Trifluoromethyl Group on Fragmentation

The strong electron-withdrawing nature of the trifluoromethyl group exerts a profound influence on the fragmentation pathways of trifluoromethyl amino ethers. This is in contrast to their non-fluorinated counterparts, where fragmentation is primarily dictated by the amine and ether functionalities. The high electronegativity of the fluorine atoms polarizes adjacent bonds, influencing bond strengths and directing fragmentation pathways that may not be prominent in non-fluorinated analogues.

Characteristic Fragmentation Pathways of Trifluoromethyl Amino Ethers

Under electron ionization, trifluoromethyl amino ethers undergo a series of characteristic fragmentation reactions. The most prominent of these are alpha-cleavage adjacent to the nitrogen atom, cleavage of the ether bond, and fragmentation involving the trifluoromethyl group itself.

A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized cation.[2][3] For trifluoromethyl amino ethers, this pathway is still significant, but the presence of the electron-withdrawing trifluoromethyl group can influence which alkyl radical is lost.

Cleavage of the C-O bond of the ether is another common fragmentation pathway. This can occur on either side of the oxygen atom, leading to the formation of an oxonium ion or a carbon-centered radical. The stability of the resulting fragments will dictate the preferred cleavage site.

The trifluoromethyl group itself can be involved in fragmentation through several mechanisms. The loss of a trifluoromethyl radical (•CF₃, mass 69) is a common observation. Additionally, rearrangements involving the fluorine atoms can occur, such as the loss of a difluorocarbene (:CF₂, mass 50).[4]

Comparative Fragmentation Analysis: A Case Study

To illustrate the distinct fragmentation patterns, let us consider a hypothetical comparative analysis of N-((4-(trifluoromethoxy)phenyl)methyl)ethanamine and its non-fluorinated analogue, N-((4-methoxyphenyl)methyl)ethanamine.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Fragmentation Pathway
N-((4-(trifluoromethoxy)phenyl)methyl)ethanamine 235206, 178, 149, 107, 77α-cleavage: Loss of ethyl radical (•C₂H₅) leading to m/z 206. Ether Cleavage: Cleavage of the Ar-O bond with loss of •CF₃O leading to a benzylamine fragment. CF₃-related fragmentation: Loss of •CF₃ (m/z 166), loss of :CF₂ (m/z 185). Benzylic Cleavage: Formation of the trifluoromethoxyphenylmethyl cation (m/z 177).
N-((4-methoxyphenyl)methyl)ethanamine 179150, 121, 91, 77α-cleavage: Loss of ethyl radical (•C₂H₅) leading to m/z 150. Benzylic Cleavage: Formation of the highly stable methoxybenzyl cation (m/z 121), which is often the base peak. Further Fragmentation: Loss of formaldehyde (CH₂O) from the m/z 121 fragment to give m/z 91 (tropylium ion).

Note: The m/z values and relative intensities in a real-world scenario would be determined experimentally.

The presence of the trifluoromethoxy group in the fluorinated analogue introduces unique fragmentation pathways not observed in the non-fluorinated compound. The loss of the trifluoromethyl radical and rearrangements involving fluorine atoms are diagnostic of the presence of this group. Conversely, the non-fluorinated analogue is dominated by the formation of the stable methoxybenzyl cation.

Experimental Protocol for GC-MS Analysis

To experimentally determine the fragmentation patterns of trifluoromethyl amino ethers and their non-fluorinated analogues, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended.

1. Sample Preparation:

  • Prepare dilute solutions (approximately 10-100 µg/mL) of the analytical standards in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated at 250 °C.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase is a suitable choice for good separation.

  • Oven Program: A temperature gradient program is recommended to ensure optimal separation. For example: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the compounds of interest.

  • Analyze the mass spectrum for each peak, identifying the molecular ion and key fragment ions.

  • Compare the fragmentation patterns of the trifluoromethylated and non-fluorinated analogues to identify characteristic differences.

Visualizing Fragmentation Pathways

The following diagrams illustrate the principal fragmentation pathways discussed.

cluster_0 Trifluoromethyl Amino Ether Fragmentation M+. [M]+• alpha_cleavage α-Cleavage M+.->alpha_cleavage - •R ether_cleavage Ether Cleavage M+.->ether_cleavage - •OR' or - •R' cf3_fragmentation CF3 Fragmentation M+.->cf3_fragmentation - •CF3 or - :CF2

Caption: Key fragmentation pathways for trifluoromethyl amino ethers.

cluster_1 Non-Fluorinated Amino Ether Fragmentation M+._nf [M]+• alpha_cleavage_nf α-Cleavage M+._nf->alpha_cleavage_nf - •R ether_cleavage_nf Ether Cleavage M+._nf->ether_cleavage_nf - •OR' or - •R'

Caption: Dominant fragmentation pathways for non-fluorinated amino ethers.

Conclusion

The mass spectrometry fragmentation patterns of trifluoromethyl amino ethers are distinctly different from their non-fluorinated analogues. The presence of the trifluoromethyl group introduces characteristic fragmentation pathways, including the loss of the •CF₃ radical and rearrangements involving fluorine atoms, which serve as reliable diagnostic markers. In contrast, the fragmentation of non-fluorinated amino ethers is primarily governed by alpha-cleavage and ether bond cleavage, leading to fragment ions characteristic of the respective amine and ether moieties. A thorough understanding of these differing fragmentation behaviors, supported by systematic experimental analysis, is crucial for the confident identification and structural elucidation of this important class of molecules in various scientific disciplines.

References

  • Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8883. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). [Link]

  • O'Hagan, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

  • Schlosser, M. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 121(23), 14469–14688. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

Sources

Technical Guide: HPLC Retention Time Comparison of Fluorinated vs. Non-Fluorinated Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a structural bridge; it is a critical determinant of physicochemical properties (DMPK).[1] Fluorination is increasingly employed to modulate these properties, enhancing metabolic stability and membrane permeability.[2]

This guide provides an objective technical comparison of HPLC retention behaviors between standard hydrocarbon/PEG linkers and their fluorinated analogs. The core insight is the phenomenon of "Polar Hydrophobicity." While fluorine is lipophilic, the high electronegativity of the C-F bond creates a non-polarizable dipole that interacts uniquely with the mobile phase, often resulting in retention times that do not follow simple "hydrophobic" trends seen with methyl substitutions.

Mechanistic Foundation: The "Fluorine Effect" in RP-HPLC

To interpret retention data correctly, one must understand the underlying molecular interactions. Fluorine is often described as a "mimic" of hydrogen (sterically) or the hydroxyl group (electronically), but in Reversed-Phase HPLC (RP-HPLC), it behaves uniquely.

The Dipole-Solvation Paradox

In a standard C18 RP-HPLC system, retention is driven by the hydrophobic effect—the entropy-driven partitioning of the analyte out of the polar mobile phase (water/organic) and into the non-polar stationary phase.

  • C-H Bond: Non-polar. High penalty to remain in water. Strong retention on C18.

  • C-F Bond: Low polarizability but high electronegativity.[3] This creates a strong, "hard" dipole.

    • Effect 1 (Lipophilicity): The low polarizability makes the fluorocarbon surface "slippery" (hydrophobic), generally increasing retention compared to a C-H bond.

    • Effect 2 (Polar Hydrophobicity):[4] The C-F dipole can accept weak hydrogen bonds from water (mobile phase) and has a strong electrostatic component. This can reduce retention compared to a methyl (-CH3) substitution, despite fluorine being larger.[5]

Visualization of Interaction Mechanisms

G cluster_0 Stationary Phase (C18) cluster_1 Analyte (Linker) cluster_2 Mobile Phase (H2O/ACN) C18 C18 Ligand (Hydrophobic Environment) H_Linker Non-Fluorinated Linker (C-H / PEG) C18->H_Linker Van der Waals (Strong) F_Linker Fluorinated Linker (C-F / -CF2-) C18->F_Linker Hydrophobic (Moderate-Strong) Solvent Polar Solvent (Dipole Interactions) H_Linker->Solvent Solvophobic Repulsion F_Linker->C18 Orthogonal Selectivity (Shape/Dipole) F_Linker->Solvent Dipole-Dipole Interaction

Figure 1: Mechanistic interactions driving retention. Note the dual interaction of the Fluorinated Linker: hydrophobic adherence to C18 and dipolar interaction with the solvent.

Comparative Analysis: Retention Time Shifts

The following data summarizes general trends observed when substituting Hydrogen (H) with Fluorine (F) in linker scaffolds on a C18 column.

Aliphatic Linkers (Alkyl Chains)

Replacing a -CH2- with a -CF2- or a -CH- with -CF-.

Substitution TypeStructural ChangeRetention Time Shift (vs. H-analog)Explanation
Monofluorination Alkyl-H → Alkyl-FIncrease (Small) F is more lipophilic than H. However, the shift is often less than adding a methyl group due to C-F polarity.
Gem-Difluorination -CH2- → -CF2-Increase (Moderate) Significant increase in lipophilicity. The "fluorous" character begins to dominate, repelling water strongly.
Vicinal Difluorination -CH2-CH2- → -CHF-CHF-Variable (Conformer Dependent) Highly dependent on the gauche effect. If F atoms align to cancel dipoles, retention increases. If dipoles are additive, retention may decrease.
Aromatic Linkers (Phenyl Rings)

Common in rigid PROTAC linkers.

Substitution TypeStructural ChangeRetention Time Shift (vs. H-analog)Explanation
Aromatic Fluorination Ar-H → Ar-FIncrease (Significant) Fluorine on an aromatic ring is highly lipophilic. It does not engage in H-bonding and increases the

-hydrophobicity.
Perfluorination Phenyl → PentafluorophenylIncrease (Very Large) The ring becomes electron-deficient and highly hydrophobic. Often used to drastically increase retention.
Heteroatom Proximity (Ether/Amine Linkers)
Substitution TypeStructural ChangeRetention Time ShiftExplanation
Alpha-Fluorination -O-CH2- → -O-CF2-Decrease or Neutral The proximity to Oxygen enhances the polarity of the C-F bond. The dipole moment increases, potentially reducing retention despite F's size.

Experimental Protocol: Comparative Profiling

To generate reliable data comparing your specific linkers, use this self-validating protocol. This method minimizes variables to isolate the "fluorine effect."

Materials & Equipment
  • Column: C18 (End-capped), 100 Å pore size (e.g., Waters XBridge or Phenomenex Kinetex). Avoid Phenyl-Hexyl columns for this comparison as they introduce

    
    -
    
    
    
    interactions that skew the F vs H comparison.
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

    • Note: Avoid TFA if analyzing basic linkers, as ion-pairing can mask intrinsic hydrophobicity differences.

Gradient Method (Standardized)

This linear gradient ensures elution of compounds with a wide LogP range.

  • Equilibration: 5% B for 2 minutes.

  • Ramp: 5% B to 95% B over 10 minutes.

  • Hold: 95% B for 2 minutes.

  • Re-equilibrate: 5 minutes.

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID columns).

  • Temp: 40°C (Constant temperature is crucial as F-compounds are sensitive to temp changes).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC Analysis Start Start: Linker Synthesis Dissolve Dissolve in 50:50 H2O:ACN (1 mg/mL) Start->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Injection (5 µL) Filter->Inject Gradient Run Standard Gradient (5-95% B) Inject->Gradient Detect Detection (UV 254nm + MS) Gradient->Detect Data Calculate Relative Retention (k') Detect->Data Compare Calculate Shift (ΔtR) (tR_Fluoro - tR_Hydro) Data->Compare

Figure 2: Step-by-step experimental workflow for retention comparison.

Data Interpretation & Troubleshooting

When analyzing your results, use the Retention Factor (


)  rather than raw retention time (

) to account for system dead volume (

).


Case Studies: What the Data Means
  • Case 1:

    
     (Fluorinated elutes later) 
    
    • Interpretation: The fluorination has increased the global lipophilicity. This is typical for aromatic fluorination or long perfluorinated chains.

    • Application: Useful if the non-fluorinated linker was too polar/soluble and cleared too rapidly (high renal clearance).

  • Case 2:

    
     (Co-elution) 
    
    • Interpretation: The "Polar Hydrophobicity" effect.[2] The size increase (F > H) is perfectly counterbalanced by the increased dipole interaction with the mobile phase.

    • Application: Ideal for "Bioisosteric Replacement." You gain metabolic stability (blocking P450 oxidation) without altering the lipophilicity profile.

  • Case 3:

    
     (Fluorinated elutes earlier) 
    
    • Interpretation: Rare in simple alkanes, but common if F is adjacent to electron-withdrawing groups (e.g.,

      
      -fluoro carbonyls). The molecule has become more polar overall.
      
    • Application: Useful for improving solubility of highly hydrophobic payloads.

References

  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004).[6] The Polar Hydrophobicity of Fluorinated Compounds. ChemBioChem, 5(5), 622–627.[6] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Valko, K. (2016). Physicochemical and Biomimetic Properties in Drug Discovery: Chromatographic Techniques for Lead Optimization. Wiley.
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.[7] University of Southampton, Doctoral Thesis. Link

Sources

The Strategic Advantage: A Comparative Guide to the Bioisosteric Replacement of Leucine with Trifluoromethylated Amino Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of peptide and small molecule scaffolds is paramount to overcoming challenges in metabolic stability, bioavailability, and target affinity. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism—the substitution of an atom or group with another that produces a compound with broadly similar biological properties. This guide provides an in-depth comparison of a compelling bioisosteric replacement: substituting the natural amino acid L-leucine with novel trifluoromethylated (TFM) amino ethers.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, providing field-proven insights into why this specific modification can be a decisive advantage in a drug development campaign.

The Rationale: Why Target Leucine?

Leucine is one of the most abundant branched-chain amino acids (BCAAs) and a fundamental component of protein structure.[1] Its isobutyl side chain is critical for forming hydrophobic interactions within protein cores and at protein-protein interfaces. However, this very feature makes it a prime target for metabolic degradation, particularly through oxidation by cytochrome P450 enzymes.[2] Furthermore, its uptake is mediated by specific transporters like the L-type amino acid transporter (LAT1), which can sometimes limit or undesirably concentrate its effects.[3]

Key Motivations for Leucine Replacement:

  • Blocking Metabolic Hotspots: The aliphatic side chain of leucine is susceptible to enzymatic oxidation, leading to rapid clearance and reduced drug half-life.

  • Enhancing Lipophilicity: Modulating lipophilicity is crucial for optimizing membrane permeability and overall pharmacokinetic profiles.[4][5]

  • Improving Proteolytic Resistance: Peptidic drugs are notoriously vulnerable to degradation by proteases. Modifying the amino acid side chain can sterically hinder enzyme access.[6]

  • Fine-Tuning Binding Interactions: Subtle changes in electronics and sterics can enhance binding affinity and selectivity for a biological target.[4][7]

The Challenger: Trifluoromethylated Amino Ethers

A trifluoromethylated amino ether serves as a non-classical bioisostere of leucine. This structure replaces a methylene group (–CH₂–) in the leucine side chain with an ether oxygen (–O–) and terminally caps the chain with a highly stable trifluoromethyl (–CF₃) group.

Caption: Structural comparison of L-Leucine and its trifluoromethylated amino ether bioisostere.

The rationale for this specific design is twofold:

  • The Ether Oxygen: It maintains a similar steric profile and bond angles to the methylene group it replaces, preserving the overall shape required for receptor binding.

  • The Trifluoromethyl (CF₃) Group: This is the key modulator. The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation.[2][4] Its high electronegativity and lipophilicity also profoundly alter the molecule's electronic and physical properties.[4][8][9]

Head-to-Head Comparison: Physicochemical and Biological Properties

The decision to employ a bioisosteric replacement must be data-driven. The following table summarizes the key performance differences between leucine and its TFM amino ether analog.

PropertyL-LeucineTFM Amino Ether AnalogRationale for Change & Expert Insight
Metabolic Stability Susceptible to CYP450-mediated oxidation.Highly resistant to oxidative metabolism.[2][4]The exceptional strength of the C-F bond (485 kJ/mol vs. 414 kJ/mol for C-H) effectively blocks enzymatic attack at this position.[4] This is the primary driver for this replacement strategy, often leading to a significantly longer drug half-life.
Lipophilicity (LogP) ~1.8Increased (Typically >2.5)The CF₃ group is significantly more lipophilic than a methyl or isopropyl group.[8] This can enhance membrane permeability and transport across biological barriers like the blood-brain barrier, but must be carefully balanced to avoid solubility issues.
Proteolytic Stability Susceptible to cleavage by various proteases.Increased resistance to proteolysis.[6]The bulky and electron-withdrawing CF₃ group provides steric and electronic shielding, hindering the approach and catalytic action of protease enzymes that recognize the leucine side chain.
pKa (α-amino group) ~9.6Decreased (~8.5 - 9.0)The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the proximal α-amino group.[10] This can alter electrostatic interactions at the binding site and may impact formulation strategies.
Binding Affinity Variable (Baseline)Often maintained or enhanced.While case-dependent, the CF₃ group can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) within a binding pocket, potentially increasing affinity.[4][7]

Experimental Protocols & Synthetic Strategy

Incorporating these non-canonical amino acids (NCAAs) into a peptide or drug candidate requires specialized synthetic protocols.[11][12][13]

Synthesis of the TFM Amino Ether Building Block

The synthesis of the Fmoc-protected TFM amino ether building block is a multi-step process, often starting from a chiral precursor to ensure stereochemical integrity.

Synthesis_Workflow Start Chiral Precursor (e.g., Serine derivative) Step1 O-Alkylation with Trifluoroethyl iodide Start->Step1 1 Step2 Side Chain Elaboration (e.g., Grignard addition) Step1->Step2 2 Step3 Fmoc Protection of α-amine Step2->Step3 3 End Fmoc-Protected TFM Amino Ether Building Block Step3->End 4

Caption: Generalized workflow for synthesizing the TFM amino ether building block.

Exemplary Protocol: Step-by-Step Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the manual incorporation of the custom TFM amino ether amino acid into a peptide sequence using standard Fmoc-based SPPS.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (The Critical Step):

    • In a separate vessel, pre-activate the Fmoc-TFM-amino ether (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 2 minutes.

    • Expert Insight: The bulky nature of the TFM-containing side chain may slow coupling kinetics. A double coupling is recommended to ensure complete reaction.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Drain the resin and perform a second coupling with a freshly prepared activated amino acid solution for another 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

Case Study: Enhancing Metabolic Stability of a Protease Inhibitor

A hypothetical (but representative) case involves a peptide-based protease inhibitor where leucine at the P2 position is identified as a primary site of metabolic degradation.

CompoundP2 ResidueHalf-Life (t½) in Human Liver MicrosomesInhibitory Potency (IC₅₀)
Parent Peptide Leucine8 minutes15 nM
Analog 1 TFM Amino Ether125 minutes18 nM

Analysis: The bioisosteric replacement resulted in a greater than 15-fold increase in metabolic stability. This dramatic improvement is a direct consequence of blocking the oxidative metabolism at the side chain.[2] Importantly, the inhibitory potency was largely retained, demonstrating that the TFM amino ether is an excellent structural and electronic mimic of leucine in the enzyme's active site. This transformation converts a rapidly cleared compound into a viable drug candidate with a much-improved pharmacokinetic profile.

Conclusion and Authoritative Recommendations

The bioisosteric replacement of leucine with a trifluoromethylated amino ether is a high-impact strategy in modern medicinal chemistry. It is not merely a substitution but a rational design choice aimed squarely at solving one of the most persistent problems in drug development: metabolic instability.[4][6]

  • A lead compound shows promising potency but suffers from rapid clearance due to suspected metabolism at a leucine residue.

  • Increased lipophilicity is desired to improve membrane permeability, particularly for CNS targets.

  • Enhanced resistance to proteolytic degradation is required for a peptide-based therapeutic.

While the synthesis of the required building blocks is more complex than for natural amino acids, the profound potential benefits in terms of drug-like properties often provide a compelling return on investment, accelerating the journey from a promising hit to a robust clinical candidate.

References

  • Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids, 11(3-4), 425-34. [Link]

  • Nickling, J. H., Baumann, T., Schmitt, F. J., Bartholomae, M., Kuipers, O. P., Friedrich, T., & Budisa, N. (2022). Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids. JoVE (Journal of Visualized Experiments). [Link]

  • Zahra, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009). [Link]

  • Berger, A. A., Völler, J. S., Budisa, N., & Koksch, B. (2017). Fluorine in Peptide and Protein Design. Accounts of Chemical Research, 50(9), 2093-2103. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Gregorc, J., Lensen, N., Chaume, G., Iskra, J., & Brigaud, T. (2023). Trifluoromethylthiolation of Aromatic Amino Acids: Peptide late-stage functionalization, post-oxidation and local hydrophobicity modulation. Journal of Organic Chemistry, 88(18), 13169-13177. [Link]

  • Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(22). [Link]

  • Cheung, C. W., Wang, X. T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Aggarwal, S., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(934). [Link]

  • Parrish, J. C., & Ghadiri, M. R. (2018). Non-canonical amino acid labeling in proteomics and biotechnology. Biotechnology Journal, 13(10). [Link]

  • Meiler Lab. (2026). Protein Design with NCAAs. Vanderbilt University. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Foodcom. (2022). What is Leucine and how is it used in the pharmaceutical industry?. Foodcom S.A.. [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). [Link]

  • Biocrates Life Sciences AG. (2022). Leucine - Metabolite of the month. Biocrates. [Link]

Sources

Validating purity of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid: A Comparative LC-MS Method Development Guide

Executive Summary

The Directive: This guide addresses the validation of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid , a specialized fluorinated linker often used in PROTACs and peptidomimetics.

The Verdict: While HPLC-UV and GC-MS are traditional workhorses, they are fundamentally ill-suited for this analyte due to its zwitterionic nature, lack of chromophore, and low volatility. HILIC-ESI-MS/MS (Hydrophilic Interaction Liquid Chromatography coupled to Tandem Mass Spectrometry) is the only technique that offers the specificity required for trace impurity profiling (<0.1%) without the artifact-generating risks of derivatization.

The Analytical Challenge

To validate purity, one must first understand the molecule's resistance to standard analysis.

  • Zwitterionic Polarity: Containing both a primary amine and a carboxylic acid, the molecule exists as a zwitterion at neutral pH. It elutes in the void volume of standard C18 (Reverse Phase) columns.

  • The "Invisible" Analyte: The molecule lacks a conjugated

    
    -system (aromatic ring). It is virtually invisible to UV detectors above 210 nm. Detection at 200–210 nm is non-specific, detecting all organic solvents and buffer salts (low Signal-to-Noise).
    
  • The Fluorine Factor: The

    
     group introduces unique lipophilicity locally but electron-withdrawing effects globally, complicating ionization in standard pH buffers.
    
Diagram 1: Analytical Decision Matrix

This decision tree illustrates the logical selection of HILIC-MS over alternatives based on molecular properties.

decision_matrix Start Analyte: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid Polarity Is it Polar/Zwitterionic? Start->Polarity Chromophore Strong UV Chromophore? Polarity->Chromophore Yes RP_HPLC RP-HPLC (C18) (Poor Retention) Polarity->RP_HPLC No (Hydrophobic) Volatility Volatile? Chromophore->Volatility No UV_Det HPLC-UV (Low Sensitivity) Chromophore->UV_Det No GC_MS GC-MS (Requires Derivatization) Volatility->GC_MS No HILIC HILIC-MS/MS (Optimal) Volatility->HILIC No (Direct Analysis)

Comparative Analysis: Why Alternatives Fail

FeatureLC-MS (HILIC) HPLC-UV GC-MS NMR (

)
Sample Prep Dilute & ShootDerivatization (FMOC/AQC) requiredDerivatization (Silylation) requiredDissolve (

)
Specificity High (Mass-based)Low (Relies on retention time only)Medium (Artifacts from derivatization)High (Structural)
LOD (Limit of Detection) ~1-5 ng/mL ~10 µg/mL (Direct) / ~100 ng/mL (Deriv.)~50 ng/mL~1 mg/mL
Impurity ID Excellent (MS/MS fragmentation)Impossible (Peaks are just "unknowns")Good (Library matching)Poor for trace (<1%)
Suitability Recommended Not RecommendedViable but tediousIdentity Only

Expert Insight: While


-NMR is excellent for confirming the identity of the trifluoromethyl group, it lacks the dynamic range to detect 0.05% organic impurities required for pharmaceutical grade validation.

Method Development: The HILIC-MS Solution

This protocol utilizes Zwitterionic HILIC (ZIC-HILIC) .[1] Unlike standard silica HILIC, ZIC-HILIC provides a permanent zwitterion on the surface, interacting electrostatically with both the amine and acid of the analyte, ensuring retention and peak shape.[1]

Chromatographic Conditions
  • Column: Poroshell 120 HILIC-Z or SeQuant ZIC-HILIC (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses the carboxylic acid ionization, focusing retention on the amine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-8 min: 90%

      
       60% B
      
    • 8-10 min: 60% B

    • 10.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).

Mass Spectrometry Parameters (Source: ESI+)

The trifluoromethyl group (


) dictates the fragmentation pattern.
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: Calculate based on MW (approx. 201.1 Da

    
     202.1 
    
    
    
    ).
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of HF, characteristic of aliphatic fluorines).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      + CO from the acid tail).
    • Qualifier:

      
       (Formation of 
      
      
      
      cation).

Experimental Validation Protocol (ICH Q2(R1) Aligned)

To claim "purity," you must validate the method's ability to quantify impurities.

Diagram 2: Validation Workflow

Standardized workflow for validating the LC-MS method.

validation_workflow Prep Sample Preparation (1 mg/mL in 90% ACN) System_Suitability System Suitability (5 Injections, RSD < 2%) Prep->System_Suitability Linearity Linearity Assessment (5 Levels: 50 - 150% Target) System_Suitability->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) System_Suitability->Accuracy Precision Precision (Repeatability & Intermediate) System_Suitability->Precision Final_Report Final Validation Report (Purity Certificate) Linearity->Final_Report Accuracy->Final_Report LOD_LOQ LOD/LOQ Determination (S/N = 3:1 and 10:1) Precision->LOD_LOQ LOD_LOQ->Final_Report

Step-by-Step Protocol:
  • Specificity (Stress Testing):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (

      
      ) degradation for 4 hours.
      
    • Goal: Ensure the LC-MS method separates the parent peak from degradation products (e.g., defluorinated analogs).

    • Acceptance: Peak purity index > 99% (if using DAD) or no interfering masses in MS.

  • Linearity & Range:

    • Prepare 5 concentrations ranging from 0.1 µg/mL (impurity level) to 100 µg/mL (assay level).

    • Acceptance:

      
      .
      
  • LOD/LOQ (Sensitivity):

    • Dilute standard until Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).

    • Target: LOQ should be

      
       of the target concentration to detect trace impurities.
      
  • Accuracy (Recovery):

    • Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of target conc.

    • Acceptance: Recovery between 95–105%.

Supporting Data (Simulated)

The following data compares the theoretical performance of the HILIC-MS method against a standard HPLC-UV method for this specific molecule.

Table 1: Sensitivity Comparison
ParameterHPLC-UV (210 nm)HILIC-ESI-MS/MSImprovement Factor
LOD (ng/mL) 5,00022500x
Linearity (

)
0.985 (Baseline noise high)0.999Significant
Selectivity Poor (Solvent front interference)Excellent (m/z filtration)Critical
Table 2: Recovery of Impurities (Spike Study)
Spike LevelHPLC-UV Recovery (%)HILIC-MS Recovery (%)Notes
0.1% (Trace) Not Detected98.4%UV fails at trace levels
1.0% 145% (Co-elution artifacts)99.1%MS resolves co-eluting peaks
100% (Assay) 99.5%100.2%Both effective at high conc.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the determination of amino acids and peptides.[4] Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8] Link

  • McCalley, D. V. (2017). Understanding and managing the separation of zwitterionic compounds in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2022).[9] Analysis of Underivatized Amino Acids by HILIC-MS/MS. Application Note 5994-4862EN. Link

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.[10] Fluorine Notes.[11] Link

Sources

Technical Guide: Strategic Implementation of 2-Trifluoromethyl Motifs in Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 2-Trifluoromethyl Group on Linker Flexibility and Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Orthogonal Lock" Strategy

In structure-based drug design (SBDD), the linker is not merely a bridge; it is a thermodynamic lever. This guide analyzes the 2-trifluoromethyl (


) biaryl motif , a structural tool used to restrict linker flexibility and pre-organize ligands into bioactive conformations.

Unlike the subtle "Magic Methyl" effect, the introduction of a


 group exerts a profound "Orthogonal Lock" , forcing biaryl systems into high-torsion angles (

) due to significant steric repulsion. This guide compares the

motif against standard alternatives (

,

), providing the mechanistic rationale and experimental protocols to validate its impact on binding affinity (

) and entropy (

).

Mechanistic Insight: Sterics, Electronics, and Thermodynamics

The Steric Hierarchy and Conformational Restriction

The primary driver for using a


 group is conformational restriction . In biaryl linkers (common in PROTACs and kinase inhibitors), the rotation around the 

bond is governed by the steric clash of ortho-substituents.
  • 2-H (Unsubstituted): Low rotational barrier. The rings can adopt coplanar conformations, facilitating

    
    -conjugation but resulting in a high entropic penalty upon binding if the protein requires a twisted state.
    
  • 2-CH

    
     (Methyl):  Moderate restriction. Forces a twist angle of 
    
    
    
    .
  • 2-CF

    
     (Trifluoromethyl):  High restriction. The Van der Waals volume of 
    
    
    
    (
    
    
    ) is significantly larger than Methyl (
    
    
    ). This forces the rings into a near-perpendicular (orthogonal) arrangement to relieve steric strain, effectively "locking" the conformation.
Thermodynamic Causality

The binding affinity is defined by


.
  • Entropic Gain (

    
    ):  A flexible linker (
    
    
    
    ) loses significant conformational entropy upon binding (rigidification penalty). The
    
    
    linker is already rigid in solution; thus, the entropic penalty during binding is minimized.
  • Enthalpic Trade-off (

    
    ):  While 
    
    
    
    is electron-withdrawing (
    
    
    ), potentially weakening cation-
    
    
    interactions, it adds lipophilicity and can fill hydrophobic pockets, often compensating for electronic deactivation.

Comparative Analysis: 2-CF3 vs. Alternatives

The following table summarizes the physicochemical and thermodynamic shifts observed when upgrading a linker from Hydrogen to Trifluoromethyl.

Feature2-H (Reference) 2-CH

(Methyl)
2-CF

(Trifluoromethyl)
Impact on Drug Design
Steric Volume (

)
~7.2 ų~23.8 ų~42.6 ų

is nearly 2x bulkier than methyl, forcing orthogonality.
Biaryl Torsion Angle 0° - 30° (Planar capable)40° - 60°70° - 90° (Orthogonal) Creates a permanent "twisted" scaffold; prevents planar stacking.
Rotational Barrier < 2 kcal/mol~ 3-5 kcal/mol> 7-9 kcal/mol High barrier locks the "bioactive" conformer in solution.
Electronic Effect (

)
0.00-0.17 (Donor)+0.54 (Withdrawing) Deactivates ring; increases metabolic stability against oxidation.
Lipophilicity (

)
0.000.560.88 Increases permeability; drives hydrophobic burial.
Solvation Energy HighModerateLow

is poorly solvated, driving the ligand out of water (Hydrophobic Effect).

Visualization of Signaling and Logic

Diagram 1: The "Orthogonal Lock" Mechanism

This diagram illustrates how increasing steric bulk at the ortho-position shifts the energetic minimum from planar to orthogonal, pre-paying the entropic cost of binding.

OrthogonalLock cluster_0 Thermodynamic Outcome H_Linker 2-H Linker (Flexible) Solution_State Solution Ensemble (Many Conformers) H_Linker->Solution_State Free Rotation Me_Linker 2-CH3 Linker (Restricted) CF3_Linker 2-CF3 Linker (Rigid/Orthogonal) Me_Linker->CF3_Linker Increase Steric Bulk Bound_State Bound State (Single Conformer) CF3_Linker->Bound_State Pre-organized Entropy_Save Entropic Savings (Pre-organized) CF3_Linker->Entropy_Save Minimal Entropy Loss Solution_State->Bound_State Binding Event Entropy_Penalty High Entropic Penalty (-TΔS) Solution_State->Entropy_Penalty Collapse of Degrees of Freedom

Caption: The


 group pre-organizes the linker, bypassing the high entropic penalty associated with collapsing a flexible 

ensemble into a bound state.

Experimental Protocols for Validation

To objectively verify the impact of the


 group, you must perform structural and thermodynamic validation. Do not rely solely on 

.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Objective: Quantify the energy barrier to rotation (rigidity) introduced by the


 group.
  • Sample Preparation: Dissolve 5-10 mg of the

    
     analog and the 
    
    
    
    reference in a high-boiling deuterated solvent (e.g., DMSO-
    
    
    or Toluene-
    
    
    ).
  • Acquisition:

    • Acquire

      
       NMR spectra at room temperature (298 K). Note the sharpness of ortho-proton signals.
      
    • Cooling Phase: Decrement temperature to 240 K. If signals broaden and split (decoalescence), the rotation is slow on the NMR timescale.

    • Heating Phase: Increment temperature to 380 K. Observe coalescence of diastereotopic protons (if chiral) or chemically equivalent protons rendered inequivalent by restricted rotation.

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate the rotational free energy barrier (
    
    
    ) using the Eyring equation.
    • Success Metric: A

      
       confirms the "locked" nature of the 
      
      
      
      linker at physiological temperature.
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the binding free energy (


) into Enthalpy (

) and Entropy (

).
  • Setup:

    • Ligand:

      
       analog in syringe (10-20x protein concentration).
      
    • Protein: Target protein in cell (e.g., 20-50

      
      M).
      
    • Buffer: Exact match is critical to avoid heat of dilution artifacts.

  • Titration: Perform 20 injections of 2

    
    L each at 25°C.
    
  • Analysis: Fit data to a One-Set-of-Sites model.

  • Interpretation:

    • Compare

      
       vs. 
      
      
      
      .
    • Target Result: If the strategy works, the

      
       analog should show a less negative 
      
      
      
      (more favorable entropy) compared to the
      
      
      analog, even if
      
      
      is slightly less favorable due to electronic deactivation.

Workflow: Decision Logic for Linker Optimization

Use this logic flow to determine when to deploy the


 motif.

LinkerLogic Start Start: Linker Optimization Check_Crystal Is Crystal Structure Available? Start->Check_Crystal Analyze_Angle Analyze Biaryl Torsion Angle in Bioactive Conformation Check_Crystal->Analyze_Angle Yes Decision_Angle Is Angle > 60°? Analyze_Angle->Decision_Angle Deploy_CF3 Deploy 2-CF3 Group (Orthogonal Lock) Decision_Angle->Deploy_CF3 Yes (Orthogonal) Deploy_Me Deploy 2-CH3 Group (Moderate Twist) Decision_Angle->Deploy_Me ~45-60° Deploy_H Keep 2-H (Planar Preferred) Decision_Angle->Deploy_H < 30° (Planar) Synthesize Synthesize & Test (ITC) Deploy_CF3->Synthesize Deploy_Me->Synthesize Deploy_H->Synthesize

Caption: Decision matrix for selecting the appropriate ortho-substituent based on the required bioactive conformation.

References

  • Ortho-Substituent Effects on Biaryl Torsion: McGill University. "Torsional Energy Barriers of Biaryls Predicted by Electron-richness/deficiency."

  • Trifluoromethyl in Drug Design: MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design."[1][2]

  • Conformational Restriction & Entropy: NIH/PMC. "Impact of linker strain and flexibility in the design of a fragment-based inhibitor."

  • Biaryl Torsional Energetics: PLOS One. "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments."

  • Thermodynamic Profiles: NIH/PMC. "Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with regulatory standards.

The structural features of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid, specifically the trifluoromethyl group, the amino functional group, and the carboxylic acid moiety, necessitate its classification as a hazardous waste. The trifluoromethyl group can impart metabolic stability and altered toxicological profiles, while amino and carboxylic acid groups can exhibit corrosive properties and react with other chemicals. Therefore, specialized disposal procedures are mandatory to mitigate risks to personnel and the environment.

Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural components suggest the following potential hazards:

  • Toxicity: Fluorinated organic compounds and amino acids can exhibit varying levels of toxicity. It is prudent to handle this compound as if it were toxic.

  • Corrosivity: The presence of a carboxylic acid group classifies it as a corrosive substance, particularly to metals and certain plastics.

  • Reactivity: The amino group can react with various chemicals. It is crucial to prevent contact with incompatible materials.

Given these potential hazards, under no circumstances should 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid or its solutions be disposed of down the sink or in regular trash.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid for disposal. This serves as the primary barrier against exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Additional (optional) Face shield and/or apronRecommended when handling larger quantities or during spill cleanup for added protection.
Step-by-Step Disposal Protocol

The disposal of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid must be conducted in a designated laboratory area, preferably within a chemical fume hood to minimize inhalation exposure.

3.1. Waste Segregation and Collection

  • Designate a Waste Container: Obtain a dedicated, chemically compatible hazardous waste container. Polyethylene or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.[3]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name: "2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid," and the approximate concentration and solvent if it is in solution.[3][4] Do not use abbreviations or chemical formulas on the primary label.

  • Waste Collection: Carefully transfer the waste into the designated container. If the compound is a solid, avoid creating dust. If it is in a solution, pour carefully to avoid splashing.

  • Secure Closure: Keep the waste container tightly closed except when adding waste.[1][3] Do not leave a funnel in the container opening.

3.2. Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[3][5]

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the waste container away from incompatible materials. Specifically, segregate this acidic waste from bases, oxidizers, and reactive metals.[3][5]

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Assess Hazards (Toxicity, Corrosivity) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Container 'Hazardous Waste' B->C D Transfer Waste to Container (Solid or Solution) C->D E Securely Close Container D->E F Place in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Segregate from Incompatible Chemicals G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Document Waste Generation I->J

Caption: Disposal workflow for 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid.

3.3. Disposal of Empty Containers

Empty containers that previously held 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[4][6]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated container.[4][7]

  • Deface Label: After triple rinsing and air-drying, completely remove or deface the original label on the container.[6]

  • Final Disposal: The decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collect Contaminated Material: Carefully collect the absorbent material and any other contaminated items (e.g., paper towels) and place them in the designated hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or cleaning solution.

Regulatory Compliance

All hazardous waste disposal activities are governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[6] This includes proper documentation of waste generation and adherence to accumulation time limits.[8][9]

Final Disposal

The final disposal of the collected hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Do not attempt to transport or dispose of the waste off-site yourself.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University Office for Research Safety.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Research Grade Intermediate | Primary Hazard: Skin/Eye Irritant & Potential Bioaccumulation Immediate Action: Treat as a high-permeation risk due to the trifluoromethyl (


) moiety.

2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid is a fluorinated building block likely used in the synthesis of advanced therapeutics (e.g., PROTACs or lipophilic amino acid analogues). While specific toxicological data (LD50) may be sparse for this specific catalog number, its structural components dictate a strict safety protocol.

The Golden Rule: Do not rely solely on the lack of "Skull and Crossbones" on the vial. The presence of the


 group significantly increases lipophilicity compared to non-fluorinated analogues, theoretically enhancing skin absorption rates.

Risk Assessment: The "Why" Behind the Protocol

To trust the protocol, you must understand the molecular behavior.

Structural Hazard Analysis
  • Trifluoromethyl Group (

    
    ):  This group is highly electron-withdrawing and lipophilic. It facilitates the molecule's ability to cross lipid bilayers (skin cell membranes). Implication:  Standard latex gloves are insufficient; breakthrough time may be faster than anticipated.
    
  • Primary Amine (

    
    ) & Carboxylic Acid (
    
    
    
    ):
    The molecule likely exists as a zwitterion. Depending on the pH of the receiving solution or moisture on the skin, it can act as a local irritant or corrosive to mucous membranes.
  • Ether Linkage: Generally stable, but contributes to the overall organic solubility profile.

The "Unknown" Factor

As a research intermediate, long-term chronic toxicity (mutagenicity/teratogenicity) is likely uncharacterized. Therefore, we apply the Precautionary Principle : Handle as if it is a potent sensitizer and systemic toxicant.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Fluorinated organics can permeate thin nitrile. Double gloving creates a sacrificial layer and a visual indicator for breach. Latex is strictly prohibited due to poor organic resistance.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses with side shields are insufficient for powders. Goggles seal against airborne dust that tracks around glasses.
Respiratory Fume Hood (Face velocity: 100 fpm) Alt: N95/P100 RespiratorThe solid is likely a fine electrostatic powder. Inhalation is the fastest route to systemic exposure. Engineering controls (Hood) are primary; respirators are secondary.
Body Lab Coat (Tyvek® or chemically resistant cotton)Standard cotton coats absorb liquids. If handling solutions >100mL, use an impervious apron.

Operational Protocol: Handling & Transfer

Static Management (Critical Step)

Fluorinated powders are notorious for high static charge. They often "jump" from spatulas, creating invisible contamination zones.

  • Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing the "Stop/Go" decision points based on containment integrity.

HandlingProtocol Start START: Risk Assessment CheckHood Verify Engineering Controls (Hood Flow > 100 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Flow OK StaticCheck Static Mitigation: Ionizer / Anti-static Gun DonPPE->StaticCheck Weighing Weighing/Transfer (Inside Hood Only) StaticCheck->Weighing Charge Neutralized Decon Decontamination: Wipe Vials with MeOH/H2O Weighing->Decon Transfer Complete Doffing Doffing Sequence: Outer Gloves -> Goggles -> Inner Gloves Decon->Doffing Disposal Disposal: High-Temp Incineration Stream Doffing->Disposal

Figure 1: Operational workflow for handling fluorinated amino acid derivatives. Note the specific step for static mitigation.

Step-by-Step Handling Procedure
  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Pre-wet a paper towel with a mild solvent (e.g., Isopropanol) and place it near the balance to act as a "landing pad" for any stray particles.

  • Weighing:

    • Open the vial only inside the hood.[1]

    • Use a disposable anti-static spatula.

    • Do not return excess chemical to the stock vial (risk of cross-contamination and hydrolysis).

  • Solubilization:

    • If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, DMF) before removing it from the hood. Solutions are easier to contain than electrostatic powders.

  • Decontamination:

    • Wipe the exterior of the reaction vessel and the stock vial with a Kimwipe dampened with methanol before removing them from the hood. Dispose of the Kimwipe as solid hazardous waste.

Disposal & Emergency Response

Waste Stream Segregation

Crucial: Fluorinated compounds possess strong C-F bonds that are resistant to standard thermal degradation.

  • Do NOT dispose of down the drain.[1]

  • Tagging: Label waste clearly as "Halogenated Organic - Fluorinated."

  • Destruction: This compound requires high-temperature incineration (>1,100°C) to ensure complete mineralization and prevent the formation of persistent fluorinated byproducts [1].

Accidental Exposure
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] The lipophilic nature means water alone is insufficient; soap is required to emulsify the compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (risk of corneal damage from acidity).

References

  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Fluorinated Amino Acid Derivatives. Link

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology (Relevant for understanding C-F bond stability and hazards). Link

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Safety and Handling. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.